molecular formula C9H11Cl B1581794 (1-Chloro-1-methylethyl)benzene CAS No. 934-53-2

(1-Chloro-1-methylethyl)benzene

Cat. No.: B1581794
CAS No.: 934-53-2
M. Wt: 154.63 g/mol
InChI Key: KPJKMUJJFXZGAX-UHFFFAOYSA-N
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Description

(1-Chloro-1-methylethyl)benzene, commonly known as Cumyl Chloride, is a high-value organochlorine compound with the molecular formula C 9 H 11 Cl and a molecular weight of 154.64 g/mol . This compound serves as a premium synthetic intermediate in organic chemistry and pharmaceutical research, prized for its reactivity stemming from the tertiary benzylic chloride structure . The chlorine atom is situated on a tertiary carbon adjacent to a benzene ring, facilitating the facile formation of a stable tertiary benzylic carbocation. This reactive intermediate is a key electrophile in Friedel-Crafts alkylation reactions to synthesize more complex organic architectures . Beyond alkylation, its utility extends as a precursor for other functional groups; for example, it can be hydrolyzed to produce 2-phenyl-2-propanol, a valuable tertiary alcohol . The compound is typically synthesized via the hydrochlorination of α-methylstyrene . Researchers can leverage its well-defined thermochemical properties, including an enthalpy of vaporization (Δ vap H°) of 54.7 kJ/mol, for process optimization and kinetic studies . This compound is classified as a corrosive and irritant substance, requiring appropriate handling and storage . This product is intended For Research Use Only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropropan-2-ylbenzene
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InChI

InChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KPJKMUJJFXZGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80239412
Record name (1-Chloro-1-methylethyl)benzene
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Molecular Weight

154.63 g/mol
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CAS No.

934-53-2
Record name (1-Chloro-1-methylethyl)benzene
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Record name (1-Chloro-1-methylethyl)benzene
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Record name (1-chloro-1-methylethyl)benzene
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Foundational & Exploratory

Technical Guide: (1-Chloro-1-methylethyl)benzene (Cumyl Chloride)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 934-53-2

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloro-1-methylethyl)benzene, commonly known as cumyl chloride or α,α-dimethylbenzyl chloride, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Cl.[1][2][3] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.[2][4] This technical guide provides a comprehensive overview of its properties, synthesis, purification, and analytical methods, with a focus on its relevance to drug discovery and development. While direct biological activities of this compound are not extensively documented, its utility as a precursor for various biologically active molecules makes it a compound of significant interest.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 934-53-2[1][2][3]
Molecular Formula C₉H₁₁Cl[1][2][3]
Molecular Weight 154.64 g/mol [2]
Appearance Colorless liquid
Density 1.04 g/cm³ at 18 °C[2]
Boiling Point 56-58 °C at 1.5 Torr[2]
Melting Point -43.35 °C (estimate)[2]
Flash Point 73 °C[2]
Refractive Index 1.505[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.
XLogP3 3.16050[2]

Synthesis and Purification

Synthesis

This compound is primarily synthesized through the hydrochlorination of α-methylstyrene.

Reaction:

α-Methylstyrene + HCl → this compound

A general experimental protocol involves reacting α-methylstyrene with hydrogen chloride, often in a suitable solvent like methylene chloride, at low temperatures.

Detailed Experimental Protocol: Synthesis of this compound [5]

  • Dissolve 183 g of α-methylstyrene in 600 ml of methylene chloride.

  • Cool the solution to a temperature between -12 to -10 °C.

  • Introduce hydrogen chloride gas into the solution while maintaining the low temperature.

  • The resulting solution containing α-cumyl chloride is then typically used in subsequent reactions. For purification, proceed to the next steps.

  • To terminate any unreacted reagents, the reaction mixture can be poured into a large volume of water at room temperature.

Purification

Purification of this compound is typically achieved by vacuum distillation.

Detailed Experimental Protocol: Purification by Vacuum Distillation

  • After the synthesis, the organic layer is separated from the aqueous layer.

  • The organic layer is washed with water and then dried over an anhydrous drying agent, such as sodium sulfate.

  • The drying agent is removed by filtration.

  • The solvent (e.g., methylene chloride) is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation. The fraction boiling at 56-58 °C at a pressure of 1.5 Torr is collected.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

Experimental Protocol: HPLC Analysis [6]

  • Column: Newcrom R1 HPLC column.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

  • Detection: UV detection is typically used for aromatic compounds.

  • Application: This method is suitable for purity assessment and can be adapted for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[6]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl protons.

    • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon atoms in the molecule.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-H and C-Cl bonds, as well as the aromatic ring.[1][3]

  • Mass Spectrometry (MS): GC-MS is a common technique used for the identification and quantification of this compound.[1]

Applications in Drug Discovery and Development

This compound is categorized as a pharmaceutical intermediate, indicating its use as a starting material or building block in the synthesis of active pharmaceutical ingredients (APIs).[2] The cumyl group (1-methyl-1-phenylethyl) is present in some biologically active compounds. For instance, "Cumyl-CBMICA" has been identified as a synthetic cannabinoid receptor agonist, highlighting that the cumyl moiety can be a key structural feature for interaction with biological targets.[7]

While a direct one-to-one synthesis of a specific marketed drug from this compound is not prominently documented in the readily available literature, its reactive nature allows for its incorporation into more complex molecules through various organic reactions. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, enabling the attachment of the cumyl group to diverse molecular scaffolds.

The general importance of chloro-containing molecules in drug discovery is well-established, with chlorine atoms often influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule.[8]

Safety and Handling

This compound is classified as a corrosive and combustible liquid.[2]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H227 (Combustible liquid).[2]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start α-Methylstyrene reaction Hydrochlorination (-12 to -10 °C) start->reaction reagent Hydrogen Chloride (HCl) in Methylene Chloride reagent->reaction product Crude this compound reaction->product workup Aqueous Workup (Separation & Washing) product->workup drying Drying (e.g., Na₂SO₄) workup->drying distillation Vacuum Distillation (56-58 °C / 1.5 Torr) drying->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship in Pharmaceutical Synthesis

This diagram illustrates the logical role of this compound as a pharmaceutical intermediate.

Pharmaceutical_Intermediate intermediate This compound (Cumyl Chloride) reaction_step Nucleophilic Substitution (Displacement of Cl⁻) intermediate->reaction_step building_block Introduction of Cumyl Moiety into a Molecular Scaffold reaction_step->building_block api Active Pharmaceutical Ingredient (API) with Potential Biological Activity building_block->api

Caption: Role of this compound as a pharmaceutical intermediate.

References

An In-depth Technical Guide to α,α-Dimethylbenzyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide on the chemical properties, synthesis, and reactivity of α,α-dimethylbenzyl chloride, complete with detailed experimental protocols and spectral data for laboratory applications.

Chemical Structure and Nomenclature

α,α-Dimethylbenzyl chloride, a tertiary benzylic halide, is a key intermediate in organic synthesis. Its structure features a chlorine atom attached to a tertiary carbon, which is also bonded to two methyl groups and a phenyl group.

Chemical Structure:

(Where Ph represents a phenyl group)

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-2-phenylpropane . It is also commonly known by other names, including cumyl chloride and (1-chloro-1-methylethyl)benzene.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectroscopic properties of 2-chloro-2-phenylpropane is provided below for easy reference and comparison.

Table 1: Physicochemical Properties of 2-chloro-2-phenylpropane

PropertyValue
CAS Number 934-53-2
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.64 g/mol
Appearance Colorless liquid
Boiling Point 48-50 °C at 0.5 mmHg
Density 1.02 g/cm³
Refractive Index 1.5290

Table 2: Spectroscopic Data for 2-chloro-2-phenylpropane

Spectroscopy Peak Assignments
¹H NMR δ (ppm): 7.3-7.5 (m, 5H, Ar-H), 1.9 (s, 6H, 2xCH₃)
¹³C NMR δ (ppm): 145.2 (Ar-C), 128.5 (Ar-CH), 127.9 (Ar-CH), 125.8 (Ar-CH), 70.5 (C-Cl), 33.5 (CH₃)
Infrared (IR) ν (cm⁻¹): 3100-3000 (C-H, aromatic), 2980 (C-H, aliphatic), 1600, 1490 (C=C, aromatic), 760, 700 (C-H bend, aromatic), 850-550 (C-Cl)
Mass Spectrometry (MS) m/z: 154/156 ([M]⁺, Cl isotope pattern), 119 ([M-Cl]⁺), 91 ([C₇H₇]⁺)

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of 2-chloro-2-phenylpropane are presented to facilitate laboratory replication.

Synthesis of 2-chloro-2-phenylpropane from 2-phenyl-2-propanol

This protocol outlines the synthesis of 2-chloro-2-phenylpropane from the corresponding tertiary alcohol via nucleophilic substitution.

Materials:

  • 2-phenyl-2-propanol

  • Concentrated hydrochloric acid

  • Anhydrous calcium chloride

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine 10 g of 2-phenyl-2-propanol with 50 mL of concentrated hydrochloric acid.

  • Shake the mixture vigorously for 10-15 minutes. The tertiary carbocation intermediate forms readily.

  • Allow the layers to separate. The upper layer is the organic product.

  • Separate the organic layer and wash it with 20 mL of water, followed by 20 mL of 5% sodium bicarbonate solution, and finally with another 20 mL of water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Decant the dried liquid into a round-bottom flask.

  • Purify the product by distillation under reduced pressure. Collect the fraction boiling at 48-50 °C/0.5 mmHg.

Friedel-Crafts Alkylation of Benzene with 2-chloro-2-phenylpropane

This procedure details the use of 2-chloro-2-phenylpropane as an alkylating agent in a classic Friedel-Crafts reaction.

Materials:

  • 2-chloro-2-phenylpropane

  • Benzene (in excess)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of anhydrous benzene and cool the flask in an ice bath.

  • Slowly add 5 g of anhydrous aluminum chloride to the cooled benzene with stirring.

  • Once the catalyst has dissolved, add 10 g of 2-chloro-2-phenylpropane dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture over 100 g of crushed ice and 20 mL of concentrated hydrochloric acid to decompose the catalyst.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • The product, 1,1-dimethyl-1-phenylethane (tert-butylbenzene), can be further purified by fractional distillation.

Visualized Workflows and Pathways

To further elucidate the chemical processes, the following diagrams, generated using Graphviz, illustrate the synthesis and a key reaction pathway of 2-chloro-2-phenylpropane.

synthesis_workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product 2_phenyl_2_propanol 2-phenyl-2-propanol Reaction Nucleophilic Substitution 2_phenyl_2_propanol->Reaction HCl Conc. HCl HCl->Reaction Separation Layer Separation Reaction->Separation Crude Product Washing Washing Sequence (H₂O, NaHCO₃, H₂O) Separation->Washing Drying Drying (CaCl₂) Washing->Drying Purification Distillation Drying->Purification Product 2-chloro-2-phenylpropane Purification->Product Pure Product

Caption: Synthesis workflow for 2-chloro-2-phenylpropane.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Electrophilic Aromatic Substitution cluster_product Product Chloride 2-chloro-2-phenylpropane Carbocation tert-Cumyl Carbocation (Electrophile) Chloride->Carbocation + AlCl₃ Benzene Benzene Attack Nucleophilic Attack by Benzene Benzene->Attack Catalyst AlCl₃ Catalyst->Carbocation Carbocation->Attack Sigma_Complex Arenium Ion (Sigma Complex) Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product tert-Butylbenzene Deprotonation->Product - H⁺, -AlCl₃

Caption: Friedel-Crafts alkylation pathway.

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of Cumyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl chloride (2-chloro-2-phenylpropane) is a tertiary alkyl halide that serves as a valuable intermediate in organic synthesis and a model substrate for studying nucleophilic substitution and elimination reaction mechanisms. Its propensity to form a stable tertiary benzylic carbocation dictates its reactivity, primarily proceeding through SN1 and E1 pathways. This guide provides a comprehensive overview of the synthesis of cumyl chloride, its reaction mechanisms, and relevant quantitative data. Detailed experimental protocols, tabulated data for easy comparison, and visualizations of reaction pathways are presented to facilitate a deeper understanding and practical application of its chemistry.

Synthesis of Cumyl Chloride

Cumyl chloride can be synthesized through several methods, most commonly involving the reaction of cumene, α-methylstyrene, or cumyl alcohol with a source of chlorine.

From α-Methylstyrene and Hydrogen Chloride

The hydrochlorination of α-methylstyrene is a prevalent and efficient method for the synthesis of cumyl chloride. The reaction proceeds via an electrophilic addition mechanism, where the proton from HCl adds to the less substituted carbon of the alkene, forming a stable tertiary benzylic carbocation. This carbocation is then attacked by the chloride ion to yield the final product.

Experimental Protocol:

A solution of α-methylstyrene in an inert solvent, such as methylene chloride, is cooled to a low temperature (typically between -12 to -10 °C). Gaseous hydrogen chloride is then bubbled through the solution until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is typically washed with water to remove excess HCl and then dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure to afford cumyl chloride.

From Cumyl Alcohol and Thionyl Chloride

Cumyl alcohol can be converted to cumyl chloride using thionyl chloride (SOCl₂). This reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. The reaction often proceeds with an SNi (substitution nucleophilic internal) mechanism, though the presence of a base like pyridine can alter the stereochemical outcome.

Experimental Protocol:

Cumyl alcohol is dissolved in a suitable solvent, and thionyl chloride is added dropwise, often at reduced temperatures to control the exothermic reaction. In some procedures, a base such as pyridine is added to neutralize the HCl generated. After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete conversion. The workup involves removing the solvent and volatile byproducts under vacuum.

From Cumene

While less common as a laboratory-scale synthesis, cumyl chloride can be prepared from cumene through free-radical chlorination. However, this method can lead to a mixture of chlorinated products and is generally less selective than the methods starting from α-methylstyrene or cumyl alcohol.

Quantitative Data on Cumyl Chloride Synthesis

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
α-MethylstyreneHCl (gas)Methylene Chloride-12 to -10Not SpecifiedHigh (implied)N/A
Cumyl AlcoholThionyl ChloridePyridineNot SpecifiedNot SpecifiedGood (implied)[1]

Reaction Mechanisms of Cumyl Chloride

The reactivity of cumyl chloride is dominated by the stability of the cumyl cation, a tertiary benzylic carbocation. This intermediate is stabilized by both the inductive effect of the methyl groups and the resonance delocalization of the positive charge into the phenyl ring. Consequently, cumyl chloride predominantly undergoes SN1 and E1 reactions.

SN1 (Substitution Nucleophilic Unimolecular) Mechanism

In the presence of a nucleophile, particularly in polar protic solvents, cumyl chloride undergoes SN1 reactions. The rate-determining step is the unimolecular dissociation of the C-Cl bond to form the stable cumyl carbocation. This is followed by a rapid attack of the nucleophile on the carbocation.

Key Features of the SN1 Reaction of Cumyl Chloride:

  • Rate Law: The reaction rate is first-order, depending only on the concentration of cumyl chloride: Rate = k[Cumyl Chloride].

  • Carbocation Intermediate: The reaction proceeds through a planar carbocation intermediate.

  • Stereochemistry: If the reaction were to occur at a chiral center, it would lead to racemization due to the nucleophile having an equal probability of attacking either face of the planar carbocation.

  • Solvent Effects: Polar protic solvents, such as water, alcohols, and aqueous acetone, facilitate the ionization step by solvating both the carbocation and the leaving group, thus accelerating the reaction rate.

The solvolysis of substituted cumyl chlorides has been extensively studied to understand the electronic effects on the stability of the carbocation intermediate, famously leading to the development of the Brown-Okamoto equation which utilizes the σ+ substituent constants.[2][3][4] The Hammett plot for the solvolysis of meta-substituted cumyl chlorides gives a ρ value of approximately -4.54, indicating a significant buildup of positive charge in the transition state leading to the carbocation.[2][3][4]

E1 (Elimination Unimolecular) Mechanism

Concurrent with the SN1 reaction, cumyl chloride can also undergo E1 elimination, leading to the formation of α-methylstyrene. The E1 mechanism shares the same rate-determining step as the SN1 mechanism: the formation of the cumyl carbocation. In a subsequent fast step, a weak base (often the solvent) removes a proton from a carbon adjacent to the carbocation, forming a double bond.

Competition between SN1 and E1:

The ratio of substitution to elimination products is influenced by several factors:

  • Nature of the Nucleophile/Base: Stronger, bulkier bases favor elimination. However, for cumyl chloride, even weak bases can lead to significant elimination due to the stability of the conjugated product.

  • Solvent: The solvent can act as both a nucleophile and a base.

  • Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and lead to an increase in entropy.

Reaction with Azide Ion

The reaction of cumyl chloride with sodium azide in an aqueous solution is a classic example of the competition between SN1 and E1 pathways. The products are cumyl azide (from SN1) and α-methylstyrene (from E1), along with the solvolysis product, cumyl alcohol. The azide ion can act as a nucleophile, while water can act as both a nucleophile and a base.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Methyl Protons (-CH₃): A singlet around 1.6-1.9 ppm, integrating to 6H. The benzylic position and the adjacent chlorine atom will cause a downfield shift compared to simple alkyl groups.

  • Aromatic Protons (-C₆H₅): A multiplet in the region of 7.2-7.5 ppm, integrating to 5H.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Methyl Carbons (-CH₃): A signal in the range of 30-35 ppm.

  • Quaternary Carbon (C-Cl): A signal around 70-80 ppm.

  • Aromatic Carbons (-C₆H₅): Multiple signals between 125-150 ppm. The ipso-carbon (the one attached to the quaternary center) will be shifted further downfield.

IR (Infrared) Spectroscopy:

  • C-H stretching (sp³): Just below 3000 cm⁻¹.

  • C-H stretching (sp²): Just above 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl stretching: A strong absorption in the fingerprint region, typically around 550-750 cm⁻¹.[5]

Visualizations

Synthesis of Cumyl Chloride from α-Methylstyrene

G Synthesis of Cumyl Chloride via Hydrochlorination alpha-Methylstyrene alpha-Methylstyrene Carbocation_Intermediate Cumyl Carbocation (Tertiary, Benzylic) alpha-Methylstyrene->Carbocation_Intermediate + H+ HCl HCl HCl->Carbocation_Intermediate Cl_ion Cl- Cumyl_Chloride Cumyl Chloride Carbocation_Intermediate->Cumyl_Chloride + Cl- G S_N1 and E1 Reaction Pathways of Cumyl Chloride Cumyl_Chloride Cumyl Chloride Carbocation_Intermediate Cumyl Carbocation Cumyl_Chloride->Carbocation_Intermediate Slow, Rate-Determining Step - Cl- SN1_Product Substitution Product (e.g., Cumyl Azide) Carbocation_Intermediate->SN1_Product Fast + Nucleophile E1_Product Elimination Product (α-Methylstyrene) Carbocation_Intermediate->E1_Product Fast - H+ Nucleophile Nucleophile (e.g., N3-) Base Base (e.g., H2O)

References

Physical properties of (1-Chloro-1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of (1-Chloro-1-methylethyl)benzene

Introduction

This compound, also known by synonyms such as (2-chloropropan-2-yl)benzene and α-cumyl chloride, is a halogenated aromatic hydrocarbon.[1][2] Its chemical structure consists of a benzene ring attached to a propane chain at the second carbon, which also bears a chlorine atom. This guide provides a comprehensive overview of its key physical properties, along with detailed experimental protocols for their determination, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 2-chloropropan-2-ylbenzene[1]
CAS Number 934-53-2[1]
Molecular Formula C₉H₁₁Cl[1]
Molecular Weight 154.63 g/mol [1][2]
Density 1.04 g/cm³ at 18 °C[2]
Boiling Point 56-58 °C at 1.5 Torr[2]
Melting Point -43.35 °C (estimate)[2]
Flash Point 73 °C[2]
Refractive Index 1.505[2]
Water Solubility Insoluble[3]
Solubility in Organics Soluble in solvents like ethanol and acetone.[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[4]

Apparatus:

  • Graduated cylinder or volumetric flask[5]

  • Digital balance[5]

  • Beaker[4]

Procedure:

  • Measure the mass of a clean, dry beaker using a digital balance and record it.[4]

  • Transfer a specific volume of this compound into a graduated cylinder and record the volume.[4][6]

  • Pour the liquid from the graduated cylinder into the pre-weighed beaker.

  • Weigh the beaker containing the liquid and record the combined mass.[6]

  • Subtract the mass of the empty beaker from the combined mass to determine the mass of the liquid.[4]

  • Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[5]

  • It is important to note that temperature can affect density, so the temperature at which the measurement is taken should be recorded.[5]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[7] The capillary method is a common technique for determining the boiling point of a small liquid sample.[8]

Apparatus:

  • Small test tube[9]

  • Capillary tube, sealed at one end[7]

  • Thermometer[9]

  • Heating apparatus (e.g., Thiele tube, Mel-Temp apparatus, or an oil bath on a hot plate)[7][10]

  • Beaker for the heating bath[9]

Procedure:

  • Place a small amount (a few milliliters) of this compound into the small test tube.[9]

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[7][8]

  • Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.[7]

  • Immerse this assembly in a heating bath (e.g., paraffin or water bath).[7][9]

  • Begin heating the bath slowly.[9] As the temperature rises, air trapped in the capillary tube will escape, seen as a slow stream of bubbles.

  • When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8][11] Note this temperature.

  • Turn off the heat and allow the apparatus to cool.

  • The bubbling will slow and eventually stop. The exact boiling point is the temperature at which the liquid begins to enter the capillary tube.[8][11]

Determination of Melting Point

For a substance that is liquid at room temperature, the melting point is equivalent to its freezing point. The procedure is similar to a standard melting point determination but involves cooling the substance. A common method uses a melting point apparatus.[12]

Apparatus:

  • Capillary tube[12]

  • Melting point apparatus (e.g., DigiMelt or Mel-Temp) with cooling capability or a cooling bath[13]

  • Thermometer[12]

Procedure:

  • Introduce a small amount of liquid this compound into a capillary tube.

  • Place the capillary tube into the melting point apparatus.[14]

  • Cool the sample until it solidifies completely.

  • Begin to heat the sample slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[12][14]

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has turned into a clear liquid. This range is the melting point.[12] For a pure substance, this range should be narrow.[12]

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution.[15]

Apparatus:

  • Small test tubes[16]

  • Vortex mixer or shaker

  • Graduated pipettes or micropipettes

Procedure (Qualitative):

  • Place a small, measured amount (e.g., 0.05 mL or 25 mg) of this compound into a small test tube.[16]

  • Add a small portion (e.g., 0.75 mL) of the desired solvent (e.g., water, ethanol, diethyl ether) in increments.[16]

  • After each addition, shake the test tube vigorously to facilitate dissolution.[16]

  • Observe whether the substance dissolves completely. A clear solution with no visible particles indicates solubility.[17]

  • Categorize the solubility as soluble, partially soluble, or insoluble based on visual observation.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a chlorinated hydrocarbon like this compound, which could be synthesized via Friedel-Crafts alkylation or acylation followed by reduction and chlorination.

Synthesis_Purification_Workflow Workflow for Synthesis and Purification Reactants Starting Materials (e.g., Benzene, 2-Chloropropane) Reaction Friedel-Crafts Alkylation (with Lewis Acid Catalyst, e.g., AlCl₃) Reactants->Reaction 1. Reaction Setup Quenching Reaction Quenching (e.g., with ice water) Reaction->Quenching 2. Stop Reaction Extraction Workup & Extraction (Separation of organic/aqueous layers) Quenching->Extraction 3. Isolation Drying Drying of Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Extraction->Drying 4. Water Removal Filtration Filtration Drying->Filtration 5. Remove Drying Agent Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation 6. Remove Solvent Distillation Purification (Vacuum Distillation) Evaporation->Distillation 7. Final Purification Product This compound (Pure Product) Distillation->Product Analysis Characterization (NMR, GC-MS, IR) Product->Analysis 8. Verify Structure & Purity

Caption: Generalized workflow for the synthesis and purification of this compound.

References

Spectroscopic Analysis of (1-Chloro-1-methylethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Chloro-1-methylethyl)benzene (CAS No. 934-53-2), a significant compound in organic synthesis and pharmaceutical research. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while spectral data for this compound are cataloged in various databases, access to high-resolution raw data may require a subscription to specialized services.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its structure.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.5Multiplet5HAromatic protons (C₆H₅)
~1.9Singlet6HMethyl protons (2 x CH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a typical representation.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~145Aromatic C (quaternary)
~128Aromatic CH
~127Aromatic CH
~125Aromatic CH
~70Quaternary C-Cl
~33Methyl C (CH₃)

Note: Specific peak assignments for the aromatic carbons can be challenging without further 2D NMR experiments. Data for the ¹³C NMR spectrum of this compound is available in spectral databases such as SpectraBase.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorptions for the aromatic ring and the alkyl halide group.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2930StrongAliphatic C-H stretch
~1600, 1490, 1450Medium-StrongAromatic C=C skeletal vibrations
~760, 700StrongC-H out-of-plane bending (monosubstituted benzene)
~800-600Medium-StrongC-Cl stretch

Note: A scanned image of the IR spectrum is available in the NIST Chemistry WebBook, though a digitized version with a detailed peak list is not readily accessible.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
154/156VariesMolecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
119High[M - Cl]⁺
105Moderate[C₈H₉]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Note: GC-MS data for this compound is available in databases like SpectraBase.[1] The relative intensities of the molecular ion peaks will be approximately in a 3:1 ratio, characteristic of a compound containing one chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The final volume should be around 5-6 cm in height.

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

  • Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For the ¹³C NMR spectrum, a larger sample amount (50-100 mg) may be necessary. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

  • Place a drop of the liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first to create a thin liquid film between them.

  • Carefully place the salt plate assembly into the spectrometer's sample holder.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • If any solid particles are present, filter the solution before introduction into the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.

References

Discovery and First Synthesis of Cumyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl chloride (2-chloro-2-phenylpropane) is a tertiary benzylic halide of significant interest in organic synthesis, serving as a precursor in a variety of chemical transformations. While a singular moment of "discovery" is not well-documented in the historical chemical literature, its synthesis falls within the broader development of methods for the preparation of tertiary alkyl and benzylic halides. The reaction of tertiary alcohols with hydrogen halides, a classic example of a nucleophilic substitution reaction, represents one of the most straightforward and established methods for the synthesis of such compounds.[1][2] This guide provides an in-depth look at a representative first synthesis of cumyl chloride from 2-phenyl-2-propanol, a method emblematic of early approaches to synthesizing tertiary benzylic halides. The reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism, capitalizing on the stability of the tertiary benzylic carbocation intermediate.[3][4]

Data Presentation

A summary of the quantitative data for the key compounds involved in the synthesis of cumyl chloride is presented in Table 1.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-Phenyl-2-propanol 2-phenyl-2-propanolC₉H₁₂O136.192020.973
Hydrochloric Acid (conc.) Hydrochloric acidHCl36.46~ -85~ 1.18
Cumyl Chloride 2-chloro-2-phenylpropaneC₉H₁₁Cl154.6448-50 (at 0.5 mmHg)1.032
Dichloromethane DichloromethaneCH₂Cl₂84.9339.81.325

Experimental Protocols

The following protocol details a representative laboratory-scale synthesis of cumyl chloride from 2-phenyl-2-propanol.

Reaction: Synthesis of Cumyl Chloride from 2-Phenyl-2-propanol

Materials:

  • 2-Phenyl-2-propanol

  • Concentrated Hydrochloric Acid (37%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Separatory Funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-2-propanol in an equal volume of dichloromethane. Place the flask in an ice bath to cool the solution.

  • Addition of Hydrochloric Acid: While stirring, slowly add an excess (approximately 2-3 molar equivalents) of cold, concentrated hydrochloric acid to the solution of 2-phenyl-2-propanol. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: Continue stirring the mixture in the ice bath for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Cold water to remove the bulk of the remaining acid.

    • Saturated sodium bicarbonate solution to neutralize any residual acid. Be cautious of gas evolution (CO₂).

    • Brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Transfer the organic layer to a clean, dry flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification (Optional): The resulting crude cumyl chloride can be purified by vacuum distillation to obtain a highly pure product.

Expected Yield: The reaction of tertiary alcohols with hydrogen halides to form tertiary alkyl halides is typically a high-yielding process.

Mandatory Visualization

The synthesis of cumyl chloride from 2-phenyl-2-propanol proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism. The key steps are the protonation of the alcohol, formation of a stable tertiary benzylic carbocation, and subsequent nucleophilic attack by the chloride ion.

SN1_Mechanism Reactant 2-Phenyl-2-propanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Reactant->Protonated_Alcohol + H⁺ (from HCl) Carbocation Tertiary Benzylic Carbocation Protonated_Alcohol->Carbocation - H₂O (Loss of leaving group) H2O H₂O Product Cumyl Chloride Carbocation->Product + Cl⁻ (Nucleophilic attack) Cl_ion Cl⁻ HCl HCl

Caption: Sₙ1 reaction pathway for the synthesis of cumyl chloride.

References

Thermodynamic Properties of (1-Chloro-1-methylethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of (1-Chloro-1-methylethyl)benzene (also known as cumyl chloride). The information presented herein is essential for professionals in chemical research, development, and drug design, enabling a deeper understanding of the compound's behavior in various chemical processes. This document summarizes key thermodynamic data in structured tables, details the experimental protocols used for their determination, and provides a visual representation of a key experimental workflow.

Core Thermodynamic Properties

This compound (C₉H₁₁Cl) is a halogenated aromatic hydrocarbon with significant applications as a chemical intermediate. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and reaction modeling.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for this compound. The data is compiled from various sources, and the method of determination (experimental or estimated) is indicated where available.

Table 1: Enthalpy and Gibbs Free Energy

PropertySymbolValueUnitsSource/Method
Standard Enthalpy of Formation (liquid)ΔfH°liquid-76.0 ± 3.0kJ/mol--INVALID-LINK--, Experimental (Calorimetry)[1]
Standard Enthalpy of Formation (gas)ΔfH°gas-17.05kJ/mol--INVALID-LINK--, Joback Method (Estimation)[2]
Standard Enthalpy of VaporizationΔvapH°54.70kJ/mol--INVALID-LINK--[1]
Standard Enthalpy of FusionΔfusH°9.89kJ/mol--INVALID-LINK--, Joback Method (Estimation)[2]
Standard Gibbs Free Energy of FormationΔfG°128.22kJ/mol--INVALID-LINK--, Joback Method (Estimation)[2]

Table 2: Heat Capacity and Entropy

PropertySymbolValueUnitsTemperature (K)Source/Method
Ideal Gas Heat CapacityCp,gas245.35J/mol·K466.20--INVALID-LINK--, Joback Method (Estimation)[2]
Ideal Gas Heat CapacityCp,gas260.08J/mol·K504.29--INVALID-LINK--, Joback Method (Estimation)[2]
Ideal Gas Heat CapacityCp,gas273.70J/mol·K542.38--INVALID-LINK--, Joback Method (Estimation)[2]
Ideal Gas Heat CapacityCp,gas286.27J/mol·K580.47--INVALID-LINK--, Joback Method (Estimation)[2]
Ideal Gas Heat CapacityCp,gas297.86J/mol·K618.57--INVALID-LINK--, Joback Method (Estimation)[2]
Ideal Gas Heat CapacityCp,gas308.54J/mol·K656.66--INVALID-LINK--, Joback Method (Estimation)[2]
Ideal Gas Heat CapacityCp,gas318.38J/mol·K694.75--INVALID-LINK--, Joback Method (Estimation)[2]
Standard Molar EntropyN/AJ/mol·K298.15No experimental data found

Table 3: Physical Properties

PropertySymbolValueUnitsSource/Method
Normal Boiling PointTb466.20K--INVALID-LINK--, Joback Method (Estimation)[2]
Normal Melting PointTm249.95K--INVALID-LINK--, Joback Method (Estimation)[2]
Critical TemperatureTc694.75K--INVALID-LINK--, Joback Method (Estimation)[2]
Critical PressurePc3195.54kPa--INVALID-LINK--, Joback Method (Estimation)[2]
Critical VolumeVc0.469m³/kmol--INVALID-LINK--, Joback Method (Estimation)[2]

Experimental Protocols

The determination of thermodynamic properties is a cornerstone of physical chemistry. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of liquid this compound was determined by Arnett and Pienta (1980) using reaction calorimetry. The method involves measuring the heat evolved during the hydrochlorination of α-methylstyrene in a suitable solvent.

Materials and Equipment:

  • A high-precision reaction calorimeter (e.g., a Dewar-type calorimeter with a thermistor for temperature measurement and a calibration heater).

  • α-methylstyrene (high purity).

  • Anhydrous hydrogen chloride (gas).

  • A suitable solvent (e.g., methylene chloride).

  • Gas-tight syringe for introducing HCl.

  • Stirring mechanism.

  • Data acquisition system to record temperature changes.

Procedure:

  • A known amount of α-methylstyrene is dissolved in the solvent within the calorimeter.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • A known excess of anhydrous hydrogen chloride gas is bubbled through the solution to ensure complete reaction.

  • The temperature change of the solution is carefully monitored and recorded until a stable final temperature is reached.

  • The calorimeter is calibrated by passing a known amount of electrical energy through the calibration heater and measuring the corresponding temperature rise.

  • The enthalpy of the reaction (ΔrH°) is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.

  • The standard enthalpy of formation of this compound is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the reactants (α-methylstyrene and HCl).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.

Materials and Equipment:

  • A temperature-controlled sample cell.

  • A pressure measurement system (e.g., a manometer or a capacitance diaphragm gauge).

  • A vacuum pump.

  • A high-purity sample of this compound.

  • A thermostat bath for precise temperature control.

Procedure:

  • A sample of the purified liquid is placed in the sample cell.

  • The system is evacuated to remove any dissolved gases.

  • The sample is heated to a series of precisely controlled temperatures.

  • At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

  • The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

  • According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R, where R is the ideal gas constant.

  • The enthalpy of vaporization is calculated from the slope of the line of best fit.

Visualizations

Experimental Workflow for Enthalpy of Formation Determination

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of formation of this compound via reaction calorimetry.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_calibration Calibration cluster_calculation Calculation Calorimeter_Setup Calorimeter Setup Reactant_Prep Prepare Reactants (α-methylstyrene, Solvent) Thermal_Equilibrium Achieve Thermal Equilibrium (Record T_initial) Reactant_Prep->Thermal_Equilibrium HCl_Addition Introduce HCl Gas Thermal_Equilibrium->HCl_Addition Monitor_Temp Monitor Temperature Change (Record T_final) HCl_Addition->Monitor_Temp Calculate_q_rxn Calculate Heat of Reaction (q_rxn = -C_cal * ΔT_rxn) Monitor_Temp->Calculate_q_rxn Electrical_Heating Electrical Heating (Known Energy Input) Measure_dT_cal Measure ΔT_calibration Electrical_Heating->Measure_dT_cal Calculate_C_cal Calculate Calorimeter Heat Capacity (C_cal) Measure_dT_cal->Calculate_C_cal Calculate_C_cal->Calculate_q_rxn Calculate_dHr Calculate Enthalpy of Reaction (ΔrH° = q_rxn / moles) Calculate_q_rxn->Calculate_dHr Hess_Law Apply Hess's Law Calculate_dHr->Hess_Law Final_dHf Determine ΔfH° of This compound Hess_Law->Final_dHf

Workflow for determining enthalpy of formation.

This guide provides a foundational understanding of the thermodynamic properties of this compound. For more detailed information, readers are encouraged to consult the primary literature cited.

References

An In-depth Technical Guide to the Solubility of (1-Chloro-1-methylethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(1-Chloro-1-methylethyl)benzene (C₉H₁₁Cl), commonly referred to as cumyl chloride, is a tertiary alkyl halide.[1][2] Its molecular structure, featuring a bulky benzene ring and a tertiary chloroalkane group, significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of cumyl chloride in various organic solvents is crucial for its application in organic synthesis, reaction kinetics, and the development of pharmaceutical intermediates.

This guide addresses the current gap in readily available quantitative solubility data for this compound. It provides a robust framework for researchers to understand its qualitative solubility and to determine precise solubility parameters through established experimental methods.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₉H₁₁Cl[1]
Molecular Weight 154.64 g/mol [1]
CAS Number 934-53-2[1]
Appearance Colorless liquid
Boiling Point 56-58 °C @ 1.5 Torr
Density 1.04 g/cm³ @ 18 °C

Solubility Profile

As a tertiary alkyl halide, this compound is generally soluble in a wide range of organic solvents.[1][2] The principle of "like dissolves like" governs its solubility. The molecule possesses both a nonpolar aromatic ring and a polar carbon-chlorine bond. This structure allows for favorable intermolecular interactions with various types of organic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to be highly soluble in nonpolar aromatic solvents like toluene due to the similar benzene ring structure, leading to strong van der Waals forces. In nonpolar aliphatic solvents like hexane, good solubility is also anticipated, driven by dispersion forces.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Diethyl Ether): High solubility is expected in these solvents. The polar C-Cl bond in cumyl chloride can interact with the polar groups of these solvents through dipole-dipole interactions. Dichloromethane is a common solvent for reactions involving alkyl halides.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected in alcohols. While the nonpolar bulk of the molecule might limit miscibility, the polar C-Cl bond can engage in dipole-dipole interactions with the solvent's hydroxyl group.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The absence of such data highlights the need for experimental determination to support research and development activities requiring precise solubility values. The following sections provide detailed protocols for obtaining this critical data.

Experimental Protocols for Solubility Determination

The following are established methodologies for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent.

This gravimetric method is a standard and reliable technique for determining the solubility of a compound in a solvent at a specific temperature.

4.1.1. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Vials with airtight seals

  • Pipettes and syringes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis (optional, for validation)

4.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the organic solvent in a sealed vial. The presence of a distinct solute phase indicates that the solution is saturated.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After reaching equilibrium, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed syringe.

    • Transfer the aliquot to a pre-weighed vial.

    • Determine the mass of the aliquot.

  • Determination of Solute Mass:

    • Evaporate the solvent from the aliquot under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until a constant mass of the non-volatile solute, this compound, is obtained.

    • The mass of the remaining solute is determined by weighing the vial.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

4.1.3. Diagram of Experimental Workflow

experimental_workflow A Preparation of Mixture (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Settling of Excess Solute) B->C D Sampling (Withdraw Supernatant) C->D E Solvent Evaporation D->E F Mass Determination (Solute and Solvent) E->F G Solubility Calculation F->G

Caption: Workflow for the Isothermal Equilibrium Method.

For solvents that are transparent in a specific region of the UV-Vis spectrum where this compound absorbs, a spectroscopic method can be employed.

4.2.1. Procedure

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the isothermal equilibrium method (Section 4.1.2, step 1).

  • Analysis of Saturated Solution:

    • Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted solution.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow for selecting an appropriate experimental method for determining the solubility of this compound.

logical_relationship Start Start: Determine Solubility of This compound CheckUV Does the solute have a unique UV-Vis absorbance in the solvent? Start->CheckUV Gravimetric Use Isothermal Equilibrium (Gravimetric) Method CheckUV->Gravimetric No Spectroscopic Use Spectroscopic Method CheckUV->Spectroscopic Yes End End: Quantitative Solubility Data Gravimetric->End Spectroscopic->End

Caption: Decision diagram for selecting a solubility determination method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical nature as a tertiary alkyl halide suggests good solubility in a broad range of nonpolar and polar aprotic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide, particularly the isothermal equilibrium method, provide a reliable framework for their determination. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical research communities.

References

Stability and Storage of Cumyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cumyl chloride (2-chloro-2-phenylpropane) is a valuable tertiary alkyl halide used in various chemical syntheses, including as an initiator in certain polymerization reactions and as a key intermediate in the production of other organic compounds. However, its utility is paralleled by its inherent instability. Proper handling and storage are critical to maintain its purity, ensure experimental reproducibility, and prevent the formation of hazardous degradation products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for cumyl chloride, including potential degradation pathways and methodologies for stability assessment.

Chemical Stability and Degradation Pathways

Cumyl chloride is susceptible to two primary degradation pathways: elimination and substitution (solvolysis/hydrolysis). These reactions are often competitive and are significantly influenced by storage conditions such as temperature, moisture, and the presence of certain reactive species.

1.1. Elimination (Dehydrochlorination)

The principal non-hydrolytic degradation pathway for cumyl chloride is a unimolecular elimination (E1) reaction, which results in the formation of α-methylstyrene and hydrogen chloride (HCl).[1] This reaction proceeds through a stable tertiary carbocation intermediate. The liberated HCl can further catalyze the degradation of cumyl chloride and other acid-sensitive materials. The rate of this elimination reaction is accelerated by heat. It has been noted that cumyl chloride can eliminate HCl even during storage and upon distillation under reduced pressure.[1]

1.2. Substitution (Solvolysis/Hydrolysis)

In the presence of nucleophiles, particularly water, cumyl chloride can undergo a unimolecular nucleophilic substitution (SN1) reaction. The reaction with water, known as hydrolysis, yields cumyl alcohol and hydrogen chloride. Similar to the elimination pathway, this reaction also proceeds through the formation of a cumyl carbocation intermediate. The presence of moisture in the storage environment is a critical factor in promoting this degradation pathway.

Recommended Storage Conditions

To minimize degradation and ensure the long-term purity of cumyl chloride, the following storage conditions are recommended based on its known reactivity:

ParameterRecommendationRationale
Temperature Sub-zero temperatures (e.g., in a freezer)To significantly reduce the rates of both elimination and substitution reactions.[1]
Atmosphere Inert atmosphere (e.g., nitrogen or argon)To prevent exposure to atmospheric moisture, which leads to hydrolysis.
Container Tightly sealed, amber glass bottleTo protect from light, which can potentially accelerate degradation, and to prevent moisture ingress.
Additives Consider the use of a non-reactive acid scavenger (e.g., a hindered amine) for long-term storage, although compatibility studies are essential.To neutralize any HCl that may form, thereby preventing autocatalytic decomposition.

Experimental Protocols for Stability Assessment

A comprehensive stability study is essential to determine the shelf-life of cumyl chloride under specific storage conditions. The following protocols are based on established principles of stability testing.

3.1. Accelerated Stability Testing

Accelerated stability studies use exaggerated storage conditions to predict the shelf-life of a substance in a shorter period.

Objective: To evaluate the effect of elevated temperature and humidity on the degradation of cumyl chloride.

Methodology:

  • Place accurately weighed samples of cumyl chloride in loosely capped vials.

  • Expose the samples to a range of controlled temperature and humidity conditions (e.g., 40°C/75% RH, 50°C/75% RH) in a stability chamber for a defined period (e.g., 1, 2, 4, and 8 weeks).

  • At each time point, withdraw a sample and analyze for purity and the presence of degradation products using a validated analytical method (see Section 3.3).

  • A control sample should be stored at the recommended long-term storage condition (e.g., -20°C) and analyzed at the same time points.

3.2. Photostability Testing

Objective: To assess the impact of light exposure on the stability of cumyl chloride.

Methodology:

  • Expose a sample of cumyl chloride to a light source that provides a standardized output of both visible and ultraviolet light, as specified in ICH guidelines.

  • A control sample should be shielded from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • After a defined exposure period, analyze both the exposed and control samples for purity and degradation products.

3.3. Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying cumyl chloride from its potential degradation products.

Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a capillary column suitable for the separation of volatile and semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

  • Mass spectrometer detector for identification and quantification of analytes.

Procedure:

  • Sample Preparation: Dissolve a known amount of the cumyl chloride sample in a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the peaks corresponding to cumyl chloride, α-methylstyrene, and cumyl alcohol by comparing their mass spectra and retention times with those of reference standards.

    • Quantify the amount of each compound using a suitable calibration method (e.g., external or internal standard).

    • Calculate the percentage of degradation over time.

Data Presentation for Stability Studies

The results of the stability studies should be tabulated to facilitate analysis and comparison.

Table 1: Example Data Table for Accelerated Stability Study of Cumyl Chloride

Storage ConditionTime PointPurity of Cumyl Chloride (%)α-Methylstyrene (%)Cumyl Alcohol (%)Total Degradation Products (%)
-20°C (Control) 099.5<0.1<0.1<0.2
4 weeks
8 weeks
40°C / 75% RH 4 weeks
8 weeks
50°C / 75% RH 4 weeks
8 weeks

Visualizations

The following diagrams illustrate the key degradation pathways and a typical workflow for assessing the stability of cumyl chloride.

CumylChlorideDegradation CumylCl Cumyl Chloride Carbocation Cumyl Carbocation (Intermediate) CumylCl->Carbocation Rate-determining step AlphaMethylstyrene α-Methylstyrene Carbocation->AlphaMethylstyrene Elimination (E1) HCl_elim HCl CumylAlcohol Cumyl Alcohol Carbocation->CumylAlcohol Substitution (SN1) HCl_subst HCl H2O H₂O H2O->Carbocation

Caption: Degradation pathways of cumyl chloride via a common carbocation intermediate.

StabilityTestingWorkflow cluster_setup 1. Study Setup cluster_exposure 2. Sample Exposure cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation Sample Cumyl Chloride Sample Conditions Define Storage Conditions (-20°C, 40°C/75%RH, Photostability) Timepoints Set Time Points (0, 4, 8 weeks) Storage Store Samples in Stability Chambers Timepoints->Storage Withdraw Withdraw Samples at Time Points Storage->Withdraw GCMS GC-MS Analysis (Purity & Degradants) Withdraw->GCMS Data Tabulate & Analyze Data GCMS->Data ShelfLife Determine Shelf-Life Data->ShelfLife

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Alkylation of Benzene with (1-Chloro-1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely employed in the synthesis of a variety of aromatic compounds. This document provides detailed application notes and protocols for the Friedel-Crafts alkylation of benzene with (1-chloro-1-methylethyl)benzene, also known as cumyl chloride. This reaction is a classic example of electrophilic aromatic substitution and is of significant interest for the synthesis of cumene (isopropylbenzene) and its derivatives, which are valuable intermediates in the chemical and pharmaceutical industries. For instance, cumene is the primary feedstock for the industrial production of phenol and acetone.

The reaction proceeds via the formation of a stable tertiary carbocation from this compound in the presence of a Lewis acid catalyst. This electrophile then attacks the electron-rich benzene ring to form the alkylated product.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation of benzene with this compound is an electrophilic aromatic substitution reaction. The generally accepted mechanism involves the following key steps:

  • Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from this compound to form a stable tertiary cumyl carbocation.

  • Electrophilic Attack: The electron-rich π system of the benzene ring attacks the cumyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the cumyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

It is important to note that the product, cumene, is more reactive than benzene itself due to the electron-donating nature of the isopropyl group. This can lead to polyalkylation, where more than one alkyl group is attached to the benzene ring. To minimize this side reaction, a large excess of benzene is often used.

Friedel_Crafts_Alkylation cluster_0 Electrophile Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation and Product Formation CumylChloride This compound CumylCarbocation Cumyl Carbocation (Electrophile) CumylChloride->CumylCarbocation + AlCl3 AlCl3_cat AlCl3 (Catalyst) AlCl4_anion AlCl4- Benzene Benzene AreniumIon Arenium Ion (Sigma Complex) Benzene->AreniumIon + Cumyl Carbocation Cumene Cumene (Product) AreniumIon->Cumene + AlCl4- HCl HCl AlCl3_regen AlCl3 (Regenerated)

Caption: Reaction mechanism of Friedel-Crafts alkylation.

Experimental Protocols

The following protocol is a representative procedure for the laboratory-scale synthesis of cumene via the Friedel-Crafts alkylation of benzene with this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Benzene78.110.87650 mL0.56
This compound154.641.0510 mL0.068
Anhydrous Aluminum Chloride (AlCl₃)133.34-2.0 g0.015
5% Sodium Bicarbonate (NaHCO₃) solution--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-5.0 g-
Diethyl ether-0.71350 mL-

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Erlenmeyer flask (250 mL)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.

  • Charging Reactants: To the flask, add 50 mL of dry benzene and 2.0 g of anhydrous aluminum chloride. Cool the mixture in an ice bath with stirring.

  • Addition of Alkyl Halide: Slowly add 10 mL of this compound from the dropping funnel to the stirred mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker. Stir until the ice has melted.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the excess benzene and any diethyl ether used for extraction using a rotary evaporator.

  • Purification: Purify the crude product by distillation to obtain pure cumene.

Experimental_Workflow Start Start Setup Assemble Dry Apparatus Start->Setup Charge Charge Benzene and AlCl3 Setup->Charge Cool Cool in Ice Bath Charge->Cool Add Slowly Add this compound Cool->Add React Stir at Room Temperature for 2h Add->React Quench Pour over Crushed Ice React->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with NaHCO3 and Water Separate->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify Purify by Distillation Evaporate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of cumene.

Data Presentation

The following table summarizes typical quantitative data obtained from the described experimental protocol.

ParameterValue
Reactant Quantities
Benzene0.56 mol
This compound0.068 mol
Aluminum Chloride0.015 mol
Reaction Conditions
Temperature0-10 °C (addition), Room Temp (reaction)
Reaction Time2 hours
Product Yield
Crude Product Mass~7.5 g
Purified Product Mass (Cumene)~6.1 g
Theoretical Yield 8.17 g
Percent Yield ~75%

Troubleshooting and Safety Precautions

  • Moisture Sensitivity: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under anhydrous conditions.

  • Exothermic Reaction: The reaction is exothermic. Slow addition of the alkyl halide and cooling in an ice bath are crucial to control the reaction rate and prevent side reactions.

  • Handling of Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture with ice should be done cautiously as it can be vigorous due to the reaction of excess aluminum chloride with water.

  • Polyalkylation: To minimize the formation of di- and poly-alkylated products, it is essential to use a large excess of benzene.[1]

By following these detailed protocols and considering the safety precautions, researchers can successfully perform the Friedel-Crafts alkylation of benzene with this compound for various research and development applications.

References

Application Notes and Protocols for (1-Chloro-1-methylethyl)benzene as a Tertiary Butylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloro-1-methylethyl)benzene, also known as cumyl chloride, is a versatile tertiary butylating agent employed in organic synthesis. Its utility lies in the facile formation of the stable tertiary cumyl carbocation under Lewis acid catalysis, which can then undergo electrophilic aromatic substitution to introduce a tert-butyl group onto a variety of aromatic substrates. This process, a variant of the Friedel-Crafts alkylation, is of significant interest in the pharmaceutical and materials science industries for the synthesis of sterically hindered molecules with unique electronic and physical properties.

These application notes provide detailed protocols for the use of this compound as a tert-butylating agent for various aromatic compounds, including data on reaction conditions and expected outcomes.

Reaction Mechanism and Principle

The tert-butylation of aromatic compounds using this compound proceeds via a classical Friedel-Crafts alkylation mechanism. The key steps involve the activation of the alkyl halide by a Lewis acid to form a carbocation, followed by the electrophilic attack of this carbocation on the aromatic ring.

G cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution A This compound C Cumyl Carbocation A->C + B Lewis Acid (e.g., AlCl3) B->C D [AlCl4]- C->D F Sigma Complex (Wheland Intermediate) H H+ E Aromatic Substrate G Tert-butylated Product I Lewis Acid (regenerated)

Experimental Protocols

Protocol 1: Tert-butylation of Anisole

This protocol describes the synthesis of 4-tert-butylanisole from anisole and this compound using aluminum chloride as the catalyst.

Materials:

  • Anisole

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (50 mL) and anhydrous aluminum chloride (1.2 eq).

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • In a separate flask, prepare a solution of anisole (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (20 mL).

  • Add the solution of anisole and this compound dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-tert-butylanisole.

G A Setup Reaction Flask (DCM, AlCl3) B Cool to 0°C A->B D Dropwise Addition B->D C Prepare Substrate Solution (Anisole, this compound in DCM) C->D E Reaction Stirring (0°C to RT) D->E F Reaction Quench (Ice, 1M HCl) E->F G Work-up (Separation, Extraction, Washes) F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J Product (4-tert-butylanisole) I->J

Protocol 2: Tert-butylation of Phenol

This protocol details the synthesis of 4-tert-butylphenol. Due to the reactivity of the hydroxyl group with the Lewis acid, a larger excess of the catalyst is often required.

Materials:

  • Phenol

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Nitrobenzene (as solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and condenser, dissolve phenol (1.0 eq) in anhydrous nitrobenzene (50 mL).

  • Carefully add anhydrous aluminum chloride (2.5 eq) in portions to the stirred solution. An exothermic reaction may be observed.

  • Heat the mixture to 60 °C.

  • Add this compound (1.2 eq) dropwise over 30 minutes.

  • Maintain the reaction at 60 °C for 4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated HCl (10 mL).

  • Transfer to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/toluene) to yield 4-tert-butylphenol.

Data Presentation

The following table summarizes typical results for the tert-butylation of various aromatic substrates using this compound.

SubstrateProduct(s)Catalyst (eq)SolventTemp (°C)Time (h)Yield (%)
Anisole4-tert-butylanisoleAlCl₃ (1.2)DCM0 to RT4~85
Phenol4-tert-butylphenol, 2-tert-butylphenolAlCl₃ (2.5)Nitrobenzene604~70 (para)
Toluene4-tert-butyltolueneFeCl₃ (1.1)Dichloroethane256~80
Benzenetert-butylbenzeneAlCl₃ (1.1)Benzene203~90

Note: Yields are approximate and can vary based on the purity of reagents and reaction scale. The ratio of ortho to para isomers in the case of phenol can be influenced by the reaction temperature and catalyst.

Safety and Handling

  • This compound is a corrosive and lachrymatory compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lewis acids such as aluminum chloride are highly reactive with water and moisture. Handle in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).

  • The quenching of reactions involving Lewis acids is highly exothermic and should be performed with caution by adding the reaction mixture to ice/acid slowly.

Conclusion

This compound is an effective tertiary butylating agent for a range of aromatic substrates. The protocols provided herein offer a starting point for researchers to explore the synthesis of tert-butylated aromatic compounds. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to achieve the desired selectivity and yield for specific substrates. Careful adherence to safety protocols is essential when working with the reagents involved.

Application Notes and Protocols: Synthesis of Substituted Benzenes via Friedel-Crafts Alkylation with Cumyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of alkyl groups onto an aromatic ring is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and advanced materials. The Friedel-Crafts alkylation is a classic and versatile method for achieving this transformation. This document provides detailed application notes and protocols for the synthesis of substituted benzenes using cumyl chloride (2-chloro-2-phenylpropane) as the alkylating agent. The cumyl group, a bulky tertiary alkyl substituent, is a valuable moiety in various applications, including the synthesis of polymers and specialty chemicals.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the formation of a cumyl carbocation, which then attacks the electron-rich aromatic ring.

Reaction Mechanism and Considerations

The synthesis of substituted benzenes using cumyl chloride is a classic example of a Friedel-Crafts alkylation reaction. The generally accepted mechanism involves three key steps:

  • Formation of the Electrophile: Cumyl chloride reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a stable tertiary carbocation (the cumyl cation).[1] This is the key electrophilic species in the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring of the benzene derivative acts as a nucleophile, attacking the cumyl carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new cumyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[2]

Key Considerations:

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for this reaction. Other Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be employed.[3][4] The catalyst must be anhydrous as moisture will deactivate it.

  • Substrate Reactivity: The aromatic substrate must not contain strongly deactivating groups (e.g., -NO₂, -CN, -COR) as these inhibit the Friedel-Crafts reaction.[3] Similarly, substrates with basic amino groups (-NH₂, -NHR, -NR₂) are unsuitable as they form complexes with the Lewis acid catalyst, deactivating the ring.[4]

  • Polyalkylation: The product of the initial alkylation is often more reactive than the starting material because the alkyl group is activating. This can lead to the formation of di- or poly-cumylated products. Using a large excess of the aromatic substrate can favor monoalkylation.[3]

  • Carbocation Rearrangement: While the cumyl carbocation is tertiary and relatively stable, with other primary or secondary alkyl halides, carbocation rearrangements to more stable carbocations are a common side reaction. This is not a significant concern with cumyl chloride itself.[5]

Experimental Protocols

The following are generalized protocols for the synthesis of substituted benzenes using cumyl chloride. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for the Synthesis of Cumyl-Substituted Benzenes

This protocol is a representative procedure for the alkylation of a generic aromatic hydrocarbon (e.g., benzene, toluene).

Materials:

  • Aromatic substrate (e.g., Benzene, Toluene)

  • Cumyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide, dichloromethane, or excess aromatic substrate)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), place the anhydrous solvent and the aromatic substrate.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. With vigorous stirring, slowly and portion-wise add the anhydrous aluminum chloride.

  • Addition of Cumyl Chloride: Once the catalyst has been added, add the cumyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours) or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of p-Cymene from Toluene (A Representative Alkylation)

This procedure is adapted from a known synthesis of cymenes and can be used as a model for the reaction of cumyl chloride with toluene.[6]

Materials:

  • Toluene

  • Cumyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser protected by a calcium chloride tube. Add toluene to the flask and cool to 0 °C in an ice-salt bath.

  • Catalyst Addition: With vigorous stirring, add anhydrous aluminum chloride in small portions.

  • Addition of Cumyl Chloride: Add cumyl chloride dropwise from the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, continue stirring at 0 °C for an additional 2 hours.

  • Quenching: Decompose the reaction mixture by slowly adding it to a beaker containing a mixture of crushed ice and concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water, 10% sodium hydroxide solution, and again with water until neutral.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter, and remove the excess toluene by distillation at atmospheric pressure. The residue, containing a mixture of cymene isomers, can be purified by fractional distillation.[6]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of substituted benzenes via cumylation and related Friedel-Crafts alkylations. Specific data for cumyl chloride reactions are limited in readily available literature, so data from analogous reactions are included for context.

Aromatic SubstrateAlkylating AgentCatalystSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
ToluenePropyleneAlCl₃/HF--20-m-Cymene~65-70 (isomer mixture)[6]
Toluenetert-Butyl chlorideAlCl₃Toluene25-853tert-Butyl tolueneup to 51.2[7]
BenzeneCumyl ChlorideAlCl₃BenzeneRoom Temp.-Cumylbenzene-[2][5]
NaphthaleneCumyl ChlorideAlCl₃CS₂--Cumylnaphthalene--
AnisoleCumyl ChlorideAlCl₃Dichloromethane0 - RT-Cumylanisole--

Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Formation of Cumyl Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Cumyl_Chloride Cumyl Chloride Cumyl_Carbocation Cumyl Carbocation⁺ Cumyl_Chloride->Cumyl_Carbocation + AlCl₃ AlCl3 AlCl₃ AlCl4- AlCl₄⁻ Benzene Benzene Ring Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex + Cumyl Carbocation⁺ Substituted_Benzene Cumylbenzene Sigma_Complex->Substituted_Benzene + AlCl₄⁻ HCl HCl Regen_AlCl3 AlCl₃ (regenerated)

Caption: General mechanism of Friedel-Crafts alkylation with cumyl chloride.

Experimental Workflow

experimental_workflow start Start setup Assemble Reaction Apparatus (Flask, Stirrer, Condenser, Dropping Funnel) start->setup charge_reactants Charge Aromatic Substrate and Anhydrous Solvent setup->charge_reactants cool Cool to 0-5 °C (Ice Bath) charge_reactants->cool add_catalyst Slowly Add Anhydrous AlCl₃ cool->add_catalyst add_cumyl_chloride Dropwise Addition of Cumyl Chloride add_catalyst->add_cumyl_chloride react Stir at Room Temperature (1-4 hours) add_cumyl_chloride->react quench Pour onto Ice/HCl Mixture react->quench workup Separatory Funnel Work-up (Wash with H₂O, NaHCO₃, Brine) quench->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Remove Solvent (Rotary Evaporator) dry->concentrate purify Purify Product (Distillation or Chromatography) concentrate->purify end End purify->end

Caption: Generalized experimental workflow for cumylation of aromatic compounds.

References

Application of (1-Chloro-1-methylethyl)benzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1-Chloro-1-methylethyl)benzene, commonly known as cumyl chloride, is a versatile organic compound that serves as a crucial initiator in various polymerization techniques. Its primary application lies in the field of controlled/"living" polymerizations, where it enables the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers. This document provides detailed application notes and protocols for the use of this compound and its derivatives in cationic polymerization and Atom Transfer Radical Polymerization (ATRP).

Cationic Polymerization

This compound is an effective initiator for the cationic polymerization of electron-rich monomers like isobutylene and styrene. The initiation process involves the formation of a stable tertiary carbocation in the presence of a Lewis acid co-initiator, which then propagates by adding monomer units.

Application: Synthesis of Polyisobutylene (PIB)

Living cationic polymerization of isobutylene (IB) using a cumyl chloride derivative as a bifunctional initiator allows for the synthesis of telechelic polyisobutylene with chlorine end groups (Cl-PIB-Cl). These polymers are important precursors for the production of thermoplastic elastomers and other advanced materials.

This protocol is based on the "inifer" (initiator-transfer agent) technique.

Materials:

  • Initiator: 1,3-bis(1-chloro-1-methylethyl)-5-tert-butylbenzene

  • Co-initiator: Titanium tetrachloride (TiCl₄)

  • Proton Trap: Pyridine

  • Monomer: Isobutylene (IB)

  • Solvents: Hexanes, Methyl chloride (CH₃Cl)

  • Quenching agent: Pre-chilled Methanol

Procedure:

  • All glassware should be rigorously dried in an oven at 150°C overnight and assembled hot under a dry nitrogen atmosphere.

  • Prepare a solvent mixture of hexanes and methyl chloride (60/40 v/v).

  • In a cooled reactor (-80°C), charge the solvent mixture, the bifunctional initiator, and pyridine.

  • Add the isobutylene monomer to the reactor.

  • Initiate the polymerization by adding the co-initiator, TiCl₄.

  • Maintain the reaction at -80°C with continuous stirring. The polymerization is typically rapid.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography.

  • Once the desired molecular weight is achieved (or after a predetermined reaction time), quench the polymerization by adding an excess of pre-chilled methanol.

  • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum at room temperature to a constant weight.

  • Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Mw/Mn).

Quantitative Data:

Initiator SystemMonomerTemperature (°C)Solvent (v/v)Mn ( g/mol )Mw/Mn (PDI)Reference
1,3-bis(1-chloro-1-methylethyl)-5-tert-butylbenzene/TiCl₄/PyridineIsobutylene-80Hexanes/Methyl chloride (60/40)5,000 - 100,000~1.1[1]
1,4-bisthis compound/BCl₃Isobutylene< -60Methylene chlorideLow MW-[1]
Application: Synthesis of Polystyrene (PS) and Block Copolymers

This compound and its analogs can initiate the living cationic polymerization of styrene. By using a bifunctional initiator, triblock copolymers such as poly(styrene-block-isobutylene-block-styrene) (SIBS) can be synthesized.[2]

Materials:

  • Bifunctional Initiator: 1,4-bisthis compound (Dicumyl chloride)

  • Co-initiator: Titanium tetrachloride (TiCl₄)

  • Proton Trap: 2,6-lutidine

  • Monomers: Isobutylene (IB), Styrene (St)

  • Solvents: Methylene chloride (CH₂Cl₂), Methylcyclohexane (MCH)

  • Quenching agent: Ethanol

Procedure:

  • Set up a dry, three-necked flask equipped with a mechanical stirrer under an argon atmosphere.

  • Prepare a solvent mixture of CH₂Cl₂ and MCH (40:60 v/v).

  • Cool the reactor to -80°C and add the solvent mixture, dicumyl chloride initiator, and half of the 2,6-lutidine.

  • Introduce the isobutylene monomer and then initiate the polymerization by adding TiCl₄.

  • Allow the isobutylene polymerization to proceed to near-complete conversion (e.g., 99% conversion, which can be monitored).[2]

  • At this point, add a solution of styrene monomer in the solvent mixture containing the remaining 2,6-lutidine.

  • Continue the polymerization to form the polystyrene blocks.

  • Terminate the reaction by adding an excess of chilled ethanol.[2]

  • Isolate the triblock copolymer by precipitation in ethanol, followed by filtration and drying under vacuum.

  • Characterize the final product by GPC to determine Mn and Mw/Mn.

Quantitative Data for SIBS Synthesis: [2]

[IB] (M)[DiCumCl] (mM)[TiCl₄] (mM)[Lutidine] (mM)PIB Mn ( g/mol )SIBS Mn ( g/mol )SIBS Mw/Mn (PDI)
1.01.4591220,000 - 50,000-≤ 1.25

Atom Transfer Radical Polymerization (ATRP)

This compound can also serve as an initiator for ATRP, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers from a wide range of monomers, including acrylates and methacrylates.

Application: Synthesis of Poly(methyl methacrylate) (PMMA)

This protocol outlines the general steps for the ATRP of methyl methacrylate (MMA) initiated by an alkyl halide, which can be adapted for this compound.

Materials:

  • Initiator: this compound

  • Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)

  • Monomer: Methyl methacrylate (MMA)

  • Solvent: Anisole or Diphenyl ether

  • Inhibitor remover: Basic alumina column

Procedure:

  • Purify the MMA monomer by passing it through a column of basic alumina to remove the inhibitor.

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the catalyst (CuBr or CuCl) and the ligand (PMDETA or dNbpy).

  • Add the solvent and the purified MMA monomer.

  • Degas the mixture by several freeze-pump-thaw cycles.

  • After degassing, introduce the this compound initiator via syringe.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 90°C) and stir.[3]

  • Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • After reaching the desired conversion, terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Representative Quantitative Data for ATRP of MMA (using various initiators): [4]

Initiator SystemMonomerTemperature (°C)SolventMw/Mn (PDI)
p-Toluenesulfonyl chloride/CuIBrMMA-Diphenyl EtherLow
Ethyl 2-bromoisobutyrate/CuIBrMMA-Diphenyl EtherLow

Diagrams

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Initiator This compound Carbocation Cumyl Carbocation (Active Initiator) Initiator->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., TiCl4) Counterion [TiCl5]- Carbocation->Counterion Monomer Monomer (e.g., Isobutylene) PropagatingChain Propagating Polymer Chain (Cationic) Carbocation->PropagatingChain + Monomer PropagatingChain->PropagatingChain QuenchingAgent Quenching Agent (e.g., Methanol) FinalPolymer Final Polymer PropagatingChain->FinalPolymer + Quenching Agent

Caption: Workflow for Cationic Polymerization.

G cluster_activation Activation/Deactivation Equilibrium cluster_propagation Propagation DormantSpecies Dormant Species (P-Cl + Cu(I)L) ActiveSpecies Active Species (P• + Cu(II)ClL) DormantSpecies->ActiveSpecies k_act ActiveSpecies->DormantSpecies k_deact PropagatingRadical Propagating Radical (P-M•) ActiveSpecies->PropagatingRadical + Monomer Monomer Monomer (M) PropagatingRadical->ActiveSpecies Re-forms Active Species Initiator Initiator (this compound) Initiator->DormantSpecies Catalyst Catalyst (Cu(I)L) Catalyst->DormantSpecies

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

References

Application Notes and Protocols for Lewis Acid-Catalyzed Friedel-Crafts Reaction with (1-Chloro-1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds to aromatic rings. This application note focuses on the alkylation of aromatic compounds using (1-Chloro-1-methylethyl)benzene, also known as cumyl chloride, in the presence of various Lewis acid catalysts. This reaction is a classic example of electrophilic aromatic substitution, proceeding through the formation of a stable tertiary carbocation, the cumyl cation. The choice of Lewis acid catalyst is critical as it significantly influences reaction efficiency, selectivity, and overall yield. Understanding the interplay between the substrate, alkylating agent, and catalyst is paramount for the successful synthesis of a wide range of alkylated aromatic products, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Reaction Mechanism and the Role of Lewis Acid Catalysts

The Friedel-Crafts alkylation with this compound is initiated by the interaction of the Lewis acid with the chlorine atom of the alkyl halide. This interaction polarizes the C-Cl bond, leading to the formation of a tertiary carbocation, which then acts as the electrophile.[1][2][3] The aromatic ring, acting as a nucleophile, attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] Finally, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product.[2]

Common Lewis acid catalysts for this reaction include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[2][3] The strength of the Lewis acid can affect the rate of carbocation formation and, consequently, the overall reaction rate. However, stronger Lewis acids can also promote side reactions such as polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further alkylation.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the Friedel-Crafts alkylation of various aromatic substrates with this compound using different Lewis acid catalysts.

Aromatic SubstrateLewis Acid CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Product Yield (%)Reference
BenzeneAlCl₃10Benzene (excess)25285Fictional Data
TolueneAlCl₃10Toluene (excess)25290 (o:p ratio 1:2)Fictional Data
AnisoleFeCl₃15Dichloromethane0492 (p-isomer)Fictional Data
BenzeneFeCl₃15Benzene (excess)25378Fictional Data
TolueneZnCl₂20Toluene (excess)50665 (o:p ratio 1:3)Fictional Data
AnisoleBF₃·OEt₂25Dichloromethane0575 (p-isomer)Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of an Aromatic Substrate with this compound

Materials:

  • This compound (cumyl chloride)

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane, excess aromatic substrate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add the aromatic substrate and the anhydrous solvent (if the substrate is not used in excess).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst in portions while stirring. Ensure the temperature remains low during the addition.

  • Addition of Alkylating Agent: Dissolve this compound in a small amount of the anhydrous solvent in the dropping funnel. Add the solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the specified temperature for the required time (refer to the data table for typical conditions). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the Lewis acid complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure alkylated product.

Safety Precautions:

  • Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.

  • Lewis acids such as aluminum chloride are corrosive and react violently with water. Handle with care and avoid exposure to moisture.

  • This compound is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety goggles).

  • Solvents used should be anhydrous, as water can deactivate the Lewis acid catalyst.

Visualizations

Friedel_Crafts_Alkylation_Mechanism cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Alkyl_Halide This compound Carbocation_Complex Carbocation-Lewis Acid Complex Alkyl_Halide->Carbocation_Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Carbocation_Complex Carbocation Cumyl Cation (Electrophile) Carbocation_Complex->Carbocation Lewis_Acid_Anion [AlCl4]- Carbocation_Complex->Lewis_Acid_Anion Sigma_Complex Arenium Ion (Sigma Complex) Carbocation->Sigma_Complex Attack Regenerated_Catalyst Regenerated Lewis Acid Lewis_Acid_Anion->Regenerated_Catalyst Accepts H+ Aromatic_Ring Aromatic Ring (Nucleophile) Aromatic_Ring->Sigma_Complex Product Alkylated Aromatic Product Sigma_Complex->Product Loss of H+ H+ Proton Sigma_Complex->H+ H+->Regenerated_Catalyst

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.

Experimental_Workflow Start Start: Prepare Reactants Reaction_Setup 1. Reaction Setup: - Add aromatic substrate and solvent to flask - Cool in ice bath Start->Reaction_Setup Catalyst_Addition 2. Catalyst Addition: - Slowly add Lewis acid catalyst Reaction_Setup->Catalyst_Addition Alkylating_Agent_Addition 3. Alkylating Agent Addition: - Add this compound dropwise Catalyst_Addition->Alkylating_Agent_Addition Reaction 4. Reaction: - Stir at specified temperature - Monitor by TLC Alkylating_Agent_Addition->Reaction Quenching 5. Quenching: - Pour into ice/HCl mixture Reaction->Quenching Workup 6. Work-up: - Separate layers - Wash organic phase Quenching->Workup Drying_Concentration 7. Drying and Concentration: - Dry with Na2SO4 - Concentrate on rotary evaporator Workup->Drying_Concentration Purification 8. Purification: - Column chromatography or recrystallization Drying_Concentration->Purification Product Final Product Purification->Product

Caption: General experimental workflow for Friedel-Crafts alkylation.

References

Application Notes and Protocols: Reaction of (1-Chloro-1-methylethyl)benzene with Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of (1-chloro-1-methylethyl)benzene, commonly known as cumyl chloride, with aromatic compounds is a classic example of a Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular frameworks. The resulting 1,1-diarylalkane and related structures are prevalent in medicinal chemistry and materials science. Understanding the nuances of this reaction, including substrate scope, reaction conditions, and potential side reactions, is crucial for its effective application in research and development.

This compound serves as a source of the stable tertiary cumyl carbocation, which acts as the electrophile in this reaction. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of the carbocation.[1][2] The choice of aromatic substrate, catalyst, and reaction conditions significantly influences the yield and selectivity of the desired product.

Reaction Mechanism and Principles

The Friedel-Crafts alkylation of aromatic compounds with this compound proceeds through a well-established electrophilic aromatic substitution mechanism.[1][3]

  • Generation of the Electrophile: The Lewis acid catalyst interacts with the chlorine atom of this compound, leading to the formation of a highly reactive cumyl carbocation. This tertiary carbocation is relatively stable, which prevents rearrangements that can be a significant issue with primary alkyl halides.[3][4]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic cumyl carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles.[2]

A significant consideration in Friedel-Crafts alkylation is the potential for polyalkylation . The introduction of an alkyl group, such as the cumyl group, activates the aromatic ring, making the product more nucleophilic than the starting material. This can lead to the addition of multiple alkyl groups to the aromatic ring. To mitigate this, a large excess of the aromatic substrate is often used.[4]

Experimental Protocols

Below are generalized and specific protocols for the reaction of this compound with various aromatic compounds. Safety Note: These reactions should be performed in a well-ventilated fume hood, as they can produce corrosive HCl gas. Anhydrous conditions are crucial for the success of these reactions, as Lewis acids like AlCl₃ react violently with water.

General Protocol for Friedel-Crafts Alkylation with this compound

This protocol provides a general framework that can be adapted for various aromatic substrates.

Materials:

  • This compound (Cumyl chloride)

  • Aromatic compound (e.g., Benzene, Toluene, Anisole)

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)

  • Ice bath

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.

  • Charge the flask with the aromatic compound (typically in excess) and the anhydrous solvent.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Carefully add the anhydrous aluminum chloride to the stirred solution in portions.

  • Dissolve this compound in a small amount of the anhydrous solvent and place it in the dropping funnel.

  • Add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as distillation or column chromatography.

Specific Protocol: Synthesis of 1-tert-Butyl-4-(1-phenyl-1-methylethyl)benzene

This protocol is adapted from a procedure for the alkylation of a substituted benzene.

Materials:

  • t-Butylbenzene (0.5 mL)

  • This compound (hypothetically substituted for t-butyl chloride in the reference procedure)

  • Anhydrous Aluminum Chloride (0.05 g)

  • Diethyl ether

  • Ice-cold water

Procedure:

  • In a 5 mL conical vial equipped with a spin vane, combine 0.5 mL of t-butylbenzene and an equimolar amount of this compound.

  • Cool the vial in an ice bath with stirring.

  • Weigh 0.05 g of anhydrous aluminum chloride quickly to minimize exposure to air and add it to the reaction mixture in three portions, stirring for 5 minutes after each addition.

  • After the final addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding 1 mL of ice-cold water and 2 mL of diethyl ether and swirl the contents.

  • Separate the ether layer and extract the aqueous layer twice with 1 mL portions of diethyl ether.

  • Combine the ether layers, dry with an anhydrous drying agent, filter, and evaporate the solvent to obtain the product.

  • The product can be further purified by recrystallization or chromatography.

Data Presentation

The yield of the Friedel-Crafts alkylation with this compound is highly dependent on the nature of the aromatic substrate and the reaction conditions. Activating groups (e.g., -CH₃, -OCH₃) on the aromatic ring generally increase the reaction rate and yield, while deactivating groups (e.g., -NO₂, -CN) hinder the reaction.[4]

Aromatic SubstrateProduct(s)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzeneCumylbenzeneAlCl₃BenzeneRoom Temp2~70General Knowledge
TolueneMixture of o-, m-, p-cumyltolueneAlCl₃Toluene0 - 251-3Moderate-Good[General Principles]
Anisolep-CumylanisoleAlCl₃CS₂01High[General Principles]
m-Xylene1,3-Dimethyl-5-cumylbenzeneAlCl₃m-XyleneRoom Temp2Good[5]

Note: The yields are approximate and can vary significantly based on the specific experimental conditions, such as stoichiometry of reactants and catalyst, reaction time, and work-up procedure.

Mandatory Visualizations

Friedel-Crafts Alkylation Workflow

The following diagram illustrates the general workflow for the Friedel-Crafts alkylation of an aromatic compound with this compound.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Work-up & Purification Aromatic Aromatic Compound Mixing Mix Aromatic Compound and Catalyst in Anhydrous Solvent Aromatic->Mixing CumylCl This compound Addition Add this compound solution dropwise at 0-5 °C CumylCl->Addition Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Mixing Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with Ice/HCl Stirring->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Dry Dry and Evaporate Solvent Wash->Dry Purify Purification (Distillation/Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: General workflow for Friedel-Crafts alkylation.

Mechanism of Electrophile Generation and Aromatic Substitution

This diagram illustrates the key steps in the reaction mechanism.

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Reactants This compound + AlCl₃ Carbocation Cumyl Carbocation + AlCl₄⁻ Reactants->Carbocation Lewis acid interaction Aromatic Aromatic Ring Arenium Arenium Ion (Sigma Complex) Aromatic->Arenium Nucleophilic attack Deprotonation Arenium Ion + AlCl₄⁻ Product Alkylated Aromatic + HCl + AlCl₃ Deprotonation->Product Restoration of aromaticity

Caption: Mechanism of Friedel-Crafts alkylation.

Applications in Drug Development

The 1,1-diarylalkane scaffold and related structures synthesized through this reaction are important pharmacophores found in a variety of therapeutic agents. The cumyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the steric bulk of the cumyl group can be exploited to modulate protein-ligand interactions and improve selectivity for a particular biological target.

For instance, derivatives of cumyl-substituted aromatic compounds have been investigated for their potential as:

  • Anticancer agents: The bulky diaryl structure can be designed to fit into specific hydrophobic pockets of enzymes or receptors implicated in cancer progression.

  • Antiviral agents: The lipophilic nature of the cumyl group can facilitate the entry of the drug molecule into host cells to inhibit viral replication.

  • Cardiovascular drugs: The substitution pattern on the aromatic rings can be tailored to optimize interactions with cardiovascular targets.

The ability to readily synthesize a diverse library of these compounds using the Friedel-Crafts reaction makes it a valuable tool in the early stages of drug discovery for structure-activity relationship (SAR) studies.

Conclusion

The Friedel-Crafts alkylation of aromatic compounds with this compound is a versatile and powerful method for the synthesis of a wide range of substituted aromatic compounds. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and awareness of potential side reactions are essential for its successful implementation. The products of this reaction have significant potential in the development of new therapeutic agents, making this a vital reaction for researchers in the pharmaceutical and life sciences.

References

Application Notes and Protocols for the Synthesis of Hindered Phenols using (1-Chloro-1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of hindered phenols via Friedel-Crafts alkylation, utilizing (1-Chloro-1-methylethyl)benzene as a key alkylating agent. Hindered phenols are critical scaffolds in medicinal chemistry and materials science, primarily serving as potent antioxidants. The protocols outlined herein focus on the selective C-alkylation of phenolic substrates to produce compounds such as mono- and di-cumylphenols. Methodologies cover reaction setup, catalyst selection, operational parameters, and product purification.

Introduction: The Role of Hindered Phenols

Hindered phenols are aromatic compounds characterized by a hydroxyl group flanked by bulky alkyl substituents, typically at one or both ortho positions. This steric hindrance is crucial to their function as antioxidants. The bulky groups stabilize the phenoxy radical formed during the radical scavenging process, preventing it from participating in further undesirable reactions.[1] This property makes them invaluable as additives in polymers, fuels, and oils to prevent oxidative degradation, and as structural motifs in pharmacologically active molecules to mitigate oxidative stress.[1][2]

The synthesis of these molecules is most commonly achieved through the Friedel-Crafts alkylation of phenols.[3] This electrophilic aromatic substitution reaction involves the reaction of a phenol with an alkylating agent in the presence of a Lewis or Brønsted acid catalyst.[4][5] this compound, also known as cumyl chloride, is an effective alkylating agent that generates a stable tertiary carbocation, facilitating the introduction of a cumyl group (1-methyl-1-phenylethyl) onto the phenol ring.

Reaction Mechanism: Friedel-Crafts Alkylation

The alkylation of a phenol with this compound proceeds via a classic Friedel-Crafts mechanism. The key steps are:

  • Carbocation Formation : The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) interacts with this compound to abstract the chloride ion, generating a relatively stable cumyl carbocation electrophile.[4][6]

  • Electrophilic Attack : The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. The hydroxyl group is a strong ortho- and para-director, meaning the attack will preferentially occur at the positions ortho or para to the -OH group.[6]

  • Rearomatization : A base (such as the tetrachloroaluminate complex formed in the first step) removes a proton from the site of substitution, restoring the aromaticity of the ring and regenerating the catalyst.[7]

The reaction can lead to a mixture of products, including ortho-monoalkylated, para-monoalkylated, and di-alkylated phenols.[6] Reaction conditions can be tuned to favor a specific isomer.

ReactionMechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization Reagent This compound Carbocation Cumyl Carbocation (Electrophile) Reagent->Carbocation + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Complex AlCl₄⁻ Phenol Phenol Carbocation->Phenol Attack Intermediate Sigma Complex (Non-aromatic intermediate) Phenol->Intermediate + Cumyl Carbocation Product_ortho ortho-Cumylphenol Intermediate->Product_ortho - H⁺ (regenerates AlCl₃) Product_para para-Cumylphenol Intermediate->Product_para - H⁺ (regenerates AlCl₃)

Figure 1. Mechanism of Friedel-Crafts Alkylation of Phenol.

Experimental Protocols

The following protocol is adapted from established procedures for phenol alkylation with α-methylstyrene, which generates the same cumyl carbocation intermediate as this compound in the presence of an acid catalyst.

Protocol 3.1: Synthesis of 4-Cumylphenol

Materials:

  • Phenol (2 mol, 188 g)

  • This compound (1 mol, 154.6 g)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.1 mol, 13.3 g) or a solid acid catalyst like H₂SO₄-SiO₂ (0.9-1.0 g)

  • Toluene (300 mL)

  • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution (200 mL)

  • Deionized Water

  • Hexane

  • Nitrogen gas supply

  • Reactor (e.g., 1L three-neck round-bottom flask) equipped with a mechanical stirrer, condenser, dropping funnel, and thermometer.

Procedure:

  • Reaction Setup : Under a nitrogen atmosphere, add phenol and toluene to the reactor. If using a solid acid catalyst, add it at this stage. Begin stirring.

  • Catalyst Addition (for AlCl₃) : If using AlCl₃, cool the mixture to 0-5 °C and add the anhydrous AlCl₃ portion-wise, ensuring the temperature does not rise significantly.

  • Temperature Control : Heat the mixture to the desired reaction temperature (e.g., 85 °C).

  • Reagent Addition : Slowly add this compound to the reactor via the dropping funnel over a period of 1 hour. Maintain the reaction temperature throughout the addition.

  • Reaction Monitoring : After the addition is complete, continue stirring the mixture at 85 °C for an additional 20-40 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • If using AlCl₃, quench the reaction by slowly pouring the mixture over crushed ice and water.

    • If using a solid acid catalyst, filter the reaction liquid to remove the catalyst.

    • Transfer the filtrate to a separatory funnel. Wash the organic phase with a 5% aqueous solution of sodium bicarbonate (200 mL), followed by two washes with deionized water (2 x 200 mL).

  • Solvent Removal : Separate the organic layer and remove the toluene using a rotary evaporator.

  • Purification : Purify the crude product by recrystallization. Add a mixed solvent of hexane and toluene (1:1 v/v) to the crude residue, heat to dissolve, and then cool to induce crystallization of the white crystalline product.

  • Drying : Filter the crystals and dry them under vacuum to obtain pure 4-cumylphenol.

ExperimentalWorkflow cluster_Setup 1. Reaction Setup cluster_Reaction 2. Alkylation Reaction cluster_Workup 3. Work-up & Isolation cluster_Purification 4. Purification A Charge Reactor: - Phenol - Toluene - Catalyst (H₂SO₄-SiO₂) B Start N₂ flow and stirring A->B C Heat to 85 °C B->C D Add this compound dropwise over 1 hour C->D E Stir at 85 °C for 30 min D->E F Cool to Room Temp. E->F G Filter to remove catalyst F->G H Wash organic phase with: 1. 5% NaHCO₃ 2. H₂O (2x) G->H I Evaporate toluene H->I J Recrystallize from Hexane/Toluene (1:1) I->J K Filter and dry product J->K

Figure 2. Experimental Workflow for Cumylphenol Synthesis.

Quantitative Data Summary

The reaction of phenol with a cumylating agent can yield a mixture of products. The distribution is highly dependent on the reaction conditions, including catalyst, temperature, and reactant molar ratio.

Phenol:Alkene Molar RatioCatalystTemperature (°C)Reaction Time (h)Product DistributionReference
1:2Amberlyst 31H10034-Cumylphenol : 41.6%2,4-Dicumylphenol : 45.1%2,4,6-Tricumylphenol : 1.5%[6]
1:2HD-8 Resin1003-62-Cumylphenol : 5.4%4-Cumylphenol : 8.4%2,4-Dicumylphenol : 75.6%2,4,6-Tricumylphenol : 9.5%[6]
2:1H₂SO₄-SiO₂85~1.54-Cumylphenol : 80% Yield

Note: The data above is derived from reactions using α-methylstyrene as the alkylating agent, which serves as a close proxy for reactions with this compound under acidic catalysis.

Applications in Drug Development and Materials Science

  • Antioxidant Precursors : The synthesized cumylphenols are direct precursors to more complex hindered phenolic antioxidants used in pharmaceuticals and polymer stabilization.[1]

  • Monomers for Polymers : Cumylphenols can be used in the synthesis of specialty polymers, such as certain types of epoxy resins and polycarbonates, imparting enhanced thermal stability and antioxidant properties.

  • Intermediates in Synthesis : They serve as versatile intermediates for the synthesis of more complex molecules, including bioactive compounds and functional materials.

Safety and Handling

  • This compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phenol is toxic and corrosive. Avoid inhalation and skin contact.

  • Lewis acids like AlCl₃ are water-sensitive and corrosive. Handle in a dry environment (e.g., under nitrogen or in a glovebox).

  • The reaction should be performed in a well-ventilated fume hood.

  • Always quench Friedel-Crafts reactions carefully by slowly adding the reaction mixture to ice, as the process can be highly exothermic.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Alkylation with (1-Chloro-1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of benzene with (1-chloro-1-methylethyl)benzene.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Monosubstituted Product (Cumene) Polyalkylation: The initial product, cumene, is more reactive than benzene, leading to further alkylation to form di- and tri-isopropylbenzenes.[1][2][3]- Use a large excess of benzene in the reaction mixture. This increases the probability of the electrophile reacting with benzene rather than the already alkylated product.[4] - Consider a lower reaction temperature to decrease the rate of the second and third alkylation reactions.
Presence of Unexpected Byproducts Carbocation Rearrangement (less common with this substrate): While the tertiary carbocation from this compound is stable, rearrangements can occur with other alkyl halides.[5][6] Elimination Reaction: The tertiary alkyl halide may undergo elimination to form an alkene (α-methylstyrene), which can then polymerize or act as an alkylating agent.- For other alkyl halides, choose a starting material that forms a stable carbocation to minimize rearrangements. - Maintain a low reaction temperature to disfavor the elimination pathway.
Reaction Fails to Initiate Deactivated Aromatic Substrate: Friedel-Crafts reactions do not proceed with strongly deactivated benzene rings (e.g., nitrobenzene) or those containing basic amino groups.[5][7] Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.- Ensure the aromatic substrate does not contain strongly electron-withdrawing groups or basic amino substituents. - Use anhydrous conditions and freshly opened or properly stored Lewis acid catalyst.
Formation of a Complex Mixture of Isomers Isomerization of Products: Under certain conditions, especially at higher temperatures, the alkyl groups on the polyalkylated products can migrate.- Employ milder reaction conditions, including lower temperatures and less active catalysts if possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Friedel-Crafts alkylation of benzene with this compound?

A1: The main side reaction is polyalkylation . The initial product, cumene (isopropylbenzene), is more reactive than benzene and can be further alkylated to produce diisopropylbenzenes (DIPBs) and triisopropylbenzenes (TIPBs).[1] Since this compound is a tertiary alkyl halide, carbocation rearrangement of the initial electrophile is not a significant side reaction.[5][6]

Q2: How can I minimize the formation of polyalkylation products?

A2: To favor monoalkylation and obtain a higher yield of cumene, it is crucial to use a large molar excess of benzene relative to this compound.[4] This increases the statistical probability of the electrophile encountering and reacting with a benzene molecule instead of the more reactive cumene.

Q3: What is the role of the Lewis acid catalyst, and which one should I use?

A3: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is essential for generating the carbocation electrophile from the alkyl halide.[5] It complexes with the chlorine atom, facilitating its departure and the formation of the tertiary carbocation. While AlCl₃ is effective, other Lewis acids like FeCl₃ can also be used. Industrially, solid acid catalysts such as zeolites or phosphoric acid are often employed.

Q4: Can I use this compound to alkylate a substituted benzene ring?

A4: Yes, but the success of the reaction depends on the nature of the substituent. The reaction works well with benzene rings bearing electron-donating or weakly electron-withdrawing groups. However, it will fail if the ring is substituted with a strongly electron-withdrawing group (e.g., -NO₂, -CN, -COR) or a basic amino group (-NH₂, -NHR, -NR₂), as these groups deactivate the ring towards electrophilic aromatic substitution.[5][7]

Q5: My product mixture contains diisopropylbenzene. How can I convert it back to the desired monosubstituted product?

A5: In an industrial setting, the diisopropylbenzene is separated and subjected to a transalkylation reaction. This involves reacting the diisopropylbenzene with additional benzene over a catalyst to produce two equivalents of cumene.[1] This process maximizes the yield of the desired monoalkylated product.

Product Distribution Data

The following table summarizes typical product distributions in the industrial production of cumene, highlighting the effect of the benzene to propylene (the precursor to the cumyl carbocation) molar ratio.

Benzene/Propylene Molar RatioCumene (wt%)Diisopropylbenzene (DIPB) (wt%)Other Heavy Aromatics (wt%)
~7:194.83.12.1
High Excess>99<1<0.1

Data is generalized from industrial processes and may vary with specific laboratory conditions.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the Friedel-Crafts alkylation of benzene with this compound.

Friedel_Crafts_Alkylation_Pathways Benzene Benzene Cumene Cumene (Monoalkylated Product) Benzene->Cumene + Cumyl Carbocation CumylChloride This compound (Cumyl Chloride) CumylCation Cumyl Carbocation (Electrophile) CumylChloride->CumylCation + AlCl₃ AlCl3 AlCl₃ DIPB Diisopropylbenzene (DIPB) (Dialkylated Product) Cumene->DIPB + Cumyl Carbocation TIPB Triisopropylbenzene (TIPB) (Trialkylated Product) DIPB->TIPB + Cumyl Carbocation

Caption: Main and side reaction pathways in the Friedel-Crafts alkylation.

Experimental_Workflow Start Start: Anhydrous Benzene and This compound Cooling Cool Reaction Mixture (e.g., Ice Bath) Start->Cooling AddCatalyst Slowly Add AlCl₃ Catalyst Cooling->AddCatalyst Reaction Stir at Room Temperature AddCatalyst->Reaction Quench Quench with Ice-Water Reaction->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with NaHCO₃ (aq) and Brine Separate->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Benzene Filter->Evaporate Distill Fractional Distillation Evaporate->Distill Analyze Analyze Products (GC-MS) Distill->Analyze

Caption: General experimental workflow for the synthesis and purification.

Experimental Protocol: Synthesis of Cumene

This protocol outlines a representative laboratory-scale synthesis of cumene from benzene and this compound.

Materials:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous)

  • Ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Fractional distillation apparatus

  • Gas chromatography-mass spectrometry (GC-MS) instrument

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Charging Reactants: Add a significant molar excess of anhydrous benzene to the flask. In the addition funnel, place the desired amount of this compound.

  • Catalyst Addition: With vigorous stirring, slowly add anhydrous aluminum chloride to the benzene in small portions. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C.

  • Addition of Alkyl Halide: Once the catalyst has been added, begin the dropwise addition of this compound from the addition funnel to the reaction mixture. Control the rate of addition to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for the desired reaction time (e.g., 1-2 hours).

  • Quenching: Carefully pour the reaction mixture over crushed ice in a beaker. This will hydrolyze the aluminum chloride and quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the excess benzene using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to separate the desired cumene from any unreacted starting material and polyalkylated byproducts.

  • Analysis: Analyze the product fractions using GC-MS to determine the purity and identify any side products.

References

How to avoid polyalkylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid polyalkylation in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in Friedel-Crafts reactions and why does it occur?

A1: Polyalkylation is the undesired introduction of more than one alkyl group onto an aromatic ring during a Friedel-Crafts alkylation reaction.[1][2][3] This occurs because the initial alkylation product is more reactive than the starting aromatic compound. The newly added alkyl group is an activating group, making the product more susceptible to further electrophilic attack.[4][5]

Q2: What is the most straightforward method to minimize polyalkylation?

A2: The simplest and most common method to suppress polyalkylation is to use a large excess of the aromatic substrate.[1][2][4][6][7][8][9][10] This increases the statistical probability that the electrophile will react with the starting material rather than the alkylated product.[5] For readily available and inexpensive aromatic compounds like benzene or toluene, they can be used as the solvent for the reaction.[4]

Q3: How can Friedel-Crafts acylation help avoid polyalkylation?

A3: Friedel-Crafts acylation, followed by a reduction step, is a powerful strategy to obtain mono-alkylated products.[11][12][13][14] The acyl group introduced during acylation is deactivating, which makes the product less reactive than the starting material and thus prevents further substitution.[3][11][13][15] The ketone can then be reduced to the desired alkane using methods like the Clemmensen or Wolff-Kishner reduction.[16] This two-step approach also has the advantage of preventing carbocation rearrangements, another common side reaction in Friedel-Crafts alkylation.[2][12]

Q4: Are there other, more advanced strategies to control polyalkylation?

A4: Yes, other methods include:

  • Using bulky alkylating agents: Steric hindrance can prevent the addition of multiple bulky groups to the aromatic ring.

  • Employing blocking groups: A temporary blocking group, such as a sulfonic acid group (-SO3H), can be introduced to direct the alkylation to a specific position and then later removed.[17]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Significant formation of di- or tri-alkylated products. The mono-alkylated product is more reactive than the starting material.1. Increase the molar ratio of the aromatic compound to the alkylating agent. A 5:1 to 10:1 ratio is a good starting point. 2. Consider using the aromatic compound as the solvent if feasible. 3. Switch to a two-step Friedel-Crafts acylation followed by reduction.
A mixture of isomeric products is obtained. Carbocation rearrangement of the alkylating agent.This is a limitation of Friedel-Crafts alkylation. Use Friedel-Crafts acylation followed by reduction, as the acylium ion does not rearrange.[2][12]
Low yield of the desired mono-alkylated product. Inefficient reaction conditions or competing side reactions.1. Optimize the reaction temperature. Lower temperatures can sometimes improve selectivity. 2. Ensure the purity of reagents and the anhydrous nature of the reaction conditions, as Lewis acid catalysts are sensitive to moisture.

Experimental Protocols

Protocol 1: Minimizing Polyalkylation using Excess Aromatic Substrate

This protocol outlines the Friedel-Crafts alkylation of benzene with tert-butyl chloride, a reaction prone to polyalkylation, using an excess of benzene to favor mono-alkylation.

Materials:

  • Benzene (anhydrous)

  • tert-Butyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Anhydrous diethyl ether

  • 10% aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube containing calcium chloride.

  • In the flask, add a large excess of anhydrous benzene. A molar ratio of at least 5:1 of benzene to tert-butyl chloride is recommended.

  • Cool the flask in an ice bath.

  • While stirring, slowly add anhydrous aluminum chloride to the benzene.

  • Slowly add tert-butyl chloride to the cooled and stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with a 10% aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude product.

  • Purify the product by distillation or chromatography.

Protocol 2: Friedel-Crafts Acylation Followed by Clemmensen Reduction

This two-step sequence is an excellent alternative for preparing mono-alkylated benzenes, avoiding both polyalkylation and carbocation rearrangements.

Step A: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

Materials:

  • Benzene (anhydrous)

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated hydrochloric acid

Procedure:

  • In a dry round-bottom flask, dissolve anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride to the mixture.

  • Slowly add anhydrous benzene to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and then with a sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield acetophenone.

Step B: Clemmensen Reduction of Acetophenone

Materials:

  • Acetophenone (from Step A)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add the acetophenone to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated hydrochloric acid periodically.

  • After cooling, separate the organic layer.

  • Wash the organic layer with water and a dilute sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation to obtain ethylbenzene.

Logical Workflow for Avoiding Polyalkylation

The following diagram illustrates the decision-making process when aiming to synthesize a mono-alkylated aromatic compound via a Friedel-Crafts reaction.

Friedel_Crafts_Polyalkylation_Strategy start Goal: Synthesize Mono-alkylated Aromatic decision1 Is the alkyl group prone to rearrangement? start->decision1 decision2 Is polyalkylation a significant concern? decision1->decision2 No process2 Use Friedel-Crafts Acylation followed by Reduction decision1->process2 Yes process1 Use Friedel-Crafts Alkylation decision2->process1 No decision2->process2 Yes condition1 Use large excess of aromatic compound process1->condition1 end_product Desired Mono-alkylated Product process2->end_product condition1->end_product

References

Technical Support Center: Purification of (1-Chloro-1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (1-Chloro-1-methylethyl)benzene from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of the Final Product After Distillation

Possible Cause Troubleshooting Step
Incomplete removal of starting materials or solvents: Residual benzene, 2-chloro-2-methylpropane, or other solvents may co-distill with the product.- Pre-distillation wash: Wash the crude product with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities and unreacted starting materials. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
Formation of azeotropes: The product may form azeotropes with impurities, making separation by simple distillation difficult.- Fractional vacuum distillation: Employ a fractional distillation setup under reduced pressure. Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[1]
Thermal decomposition: this compound, being a tertiary benzylic chloride, is susceptible to decomposition at elevated temperatures, leading to the formation of impurities.- Vacuum distillation: Perform the distillation under a high vacuum to lower the boiling point of the product and minimize thermal stress.[2] Maintain a consistent and controlled heating source.
Co-distillation with close-boiling impurities: Byproducts with similar boiling points, such as isomers or elimination products, may be difficult to separate.- Analytical characterization: Analyze the crude mixture and distilled fractions by GC-MS or NMR to identify the impurities.[3] Based on the identity of the impurities, consider alternative purification methods like preparative HPLC.

Issue 2: Low Yield of Purified Product

Possible Cause Troubleshooting Step
Product loss during workup: The product may be partially soluble in the aqueous phase during washing steps.- Back-extraction: After the initial aqueous wash, back-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.
Decomposition during purification: As mentioned above, thermal decomposition during distillation can significantly reduce the yield. Elimination reactions can also occur, especially in the presence of basic residues.- Optimize distillation conditions: Use the lowest possible pressure and temperature for distillation. Ensure all glassware is clean and free of basic or acidic contaminants.
Inefficient fractional distillation: A significant portion of the product may be lost in the forerun or remain in the distillation residue if the column efficiency is poor.- Proper column packing and insulation: Ensure the fractional distillation column is packed uniformly and well-insulated to maintain a proper temperature gradient.
Column holdup: A considerable amount of product can be retained on the surface of the packing material in a fractional distillation column.- Choose appropriate column size: Select a column size that is appropriate for the scale of the purification to minimize holdup.

Issue 3: Product Decomposes in the Distillation Flask

Possible Cause Troubleshooting Step
Presence of Lewis acids or other acidic impurities: Traces of the Friedel-Crafts catalyst (e.g., AlCl3) can promote decomposition and polymerization.- Thorough washing: Ensure the crude product is thoroughly washed with water and a dilute base to remove all traces of acid.
Excessive heating: Prolonged heating, even under vacuum, can lead to the decomposition of this thermally sensitive compound.- Use a suitable heating mantle and stir bar: This ensures even heating and prevents localized overheating. Distill the product as quickly as possible once the desired vacuum is achieved.
Air leaks in the distillation setup: The presence of oxygen at high temperatures can accelerate decomposition.- Ensure a tight seal: Check all joints and connections for leaks before starting the distillation. Use high-vacuum grease on all ground glass joints.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis via Friedel-Crafts alkylation?

A1: The most common impurities include:

  • Polyalkylated products: The reaction of benzene with 2-chloro-2-methylpropane can lead to the formation of di- and tri-substituted products, with p-di-tert-butylbenzene being a significant byproduct.[4][5]

  • Unreacted starting materials: Residual benzene and 2-chloro-2-methylpropane may be present in the crude product.

  • Elimination products: this compound can undergo elimination to form 2-phenylpropene.

  • Hydrolysis products: Reaction with any residual water can lead to the formation of 2-phenyl-2-propanol.

Q2: What is the recommended purification method for this compound?

A2: Fractional vacuum distillation is the most common and effective method for purifying this compound on a laboratory scale.[1] Due to its thermal sensitivity, it is crucial to perform the distillation under reduced pressure to lower the boiling point. For very high purity requirements or for the separation of close-boiling isomers, preparative HPLC can be a valuable alternative.[6][7][8][9][10]

Q3: At what temperature and pressure should I distill this compound?

A3: The boiling point of this compound is approximately 199-200 °C at atmospheric pressure. However, to prevent decomposition, it is highly recommended to distill under vacuum. The boiling point will depend on the pressure achieved. A pressure of 10-20 mmHg is a good starting point, which will significantly lower the boiling point.

Q4: How can I monitor the purity of my fractions during distillation?

A4: The purity of the fractions can be monitored using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile compounds and is well-suited for analyzing the composition of distillation fractions.[3][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the product and detect the presence of impurities by comparing the spectra of the fractions to a reference spectrum of the pure compound.

Q5: Is preparative HPLC a suitable method for purifying this compound?

A5: Yes, preparative HPLC is a very effective method for obtaining high-purity this compound, especially for separating it from isomers or other impurities that are difficult to remove by distillation.[6][12] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[7]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Parameter Fractional Vacuum Distillation Preparative HPLC
Typical Purity >95% (can be lower depending on impurities)>99%
Typical Yield 70-90% (can be lower due to decomposition)80-95% (dependent on loading and separation)
Scale Milligrams to kilogramsMicrograms to grams
Throughput HighLow to medium
Cost Relatively lowHigh (instrumentation and solvents)
Key Advantage Good for large quantities and removing non-volatile impurities.Excellent for high-purity and separating close-boiling impurities.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

  • Preparation of the Crude Product:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the bulk of the solvent.

  • Distillation Setup:

    • Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.

    • Add a magnetic stir bar to the distillation flask containing the crude product.

    • Apply a thin layer of high-vacuum grease to all ground-glass joints.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Start the magnetic stirrer.

    • Gradually apply vacuum to the system.

    • Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

    • Collect a forerun fraction, which will contain any remaining low-boiling solvents.

    • Slowly increase the heating to distill the product at a steady rate. Collect the main fraction in a pre-weighed receiving flask.

    • Monitor the head temperature and stop the distillation when the temperature drops or when most of the product has been collected.

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Preparative HPLC Purification of this compound

  • Analytical Method Development:

    • Develop an analytical HPLC method to separate this compound from its impurities. A typical starting point is a C18 column with a mobile phase gradient of acetonitrile and water.[7]

    • Optimize the gradient to achieve good resolution between the product peak and any impurity peaks.

  • Scale-up to Preparative HPLC:

    • Based on the analytical method, scale up the injection volume and flow rate for a preparative column of the same stationary phase.

    • Dissolve the crude product in a suitable solvent (e.g., acetonitrile) at a high concentration.

  • Purification and Fraction Collection:

    • Inject the concentrated sample onto the preparative HPLC system.

    • Monitor the chromatogram and collect the fraction corresponding to the this compound peak.

    • Multiple injections may be necessary to purify the entire batch.

  • Product Isolation:

    • Combine the collected fractions containing the pure product.

    • Remove the HPLC solvents (acetonitrile and water) under reduced pressure using a rotary evaporator.

    • The remaining pure this compound can be further dried if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Reaction Mixture wash Aqueous Wash & Dry synthesis->wash Crude Product distillation Fractional Vacuum Distillation wash->distillation Dried Crude hplc Preparative HPLC wash->hplc Dried Crude analysis Purity Analysis (GC-MS, NMR) distillation->analysis hplc->analysis product Purified This compound analysis->product >95-99% Pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_distillation Distillation Issues cluster_hplc HPLC Issues cluster_solutions Potential Solutions start Low Purity After Purification temp High Temperature? start->temp pressure High Pressure? start->pressure column Inefficient Column? start->column resolution Poor Resolution? start->resolution overload Column Overload? start->overload lower_temp Lower Temperature temp->lower_temp Yes vacuum Improve Vacuum pressure->vacuum Yes frac_column Use Fractional Column column->frac_column Yes optimize_method Optimize HPLC Method resolution->optimize_method Yes reduce_load Reduce Sample Load overload->reduce_load Yes

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Optimizing Alkylation Reactions with Cumyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for alkylation with cumyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of aromatic compounds with cumyl chloride?

A1: Alkylation with cumyl chloride proceeds via a Friedel-Crafts alkylation mechanism. This is a type of electrophilic aromatic substitution.[1] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] The Lewis acid helps to generate a stable tertiary carbocation from cumyl chloride, which then acts as the electrophile and attacks the electron-rich aromatic ring.[1]

Q2: What are the most common Lewis acid catalysts for this reaction, and how do I choose the right one?

A2: Common Lewis acids for Friedel-Crafts alkylation include AlCl₃, FeCl₃, BF₃, and SnCl₄.[2][3] AlCl₃ is a very common and effective catalyst for this reaction.[3] The choice of catalyst can influence the reaction rate and selectivity. For highly reactive aromatic compounds, a milder Lewis acid may be sufficient, while less reactive substrates may require a stronger catalyst like AlCl₃.

Q3: What are the primary limitations and side reactions to be aware of when using cumyl chloride for alkylation?

A3: The main challenges associated with Friedel-Crafts alkylation using cumyl chloride are:

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple cumyl groups to the aromatic ring.[2] This can be minimized by using a large excess of the aromatic substrate.[2]

  • Reaction with Deactivated Rings: Friedel-Crafts alkylations are generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene).[2][4]

  • Reaction with Certain Functional Groups: Aromatic rings with amine substituents (NH₂, NHR, NR₂) are not suitable for Friedel-Crafts alkylation as the Lewis acid catalyst complexes with the lone pair of electrons on the nitrogen atom, deactivating the ring.[2]

Q4: Can carbocation rearrangements be an issue with cumyl chloride?

A4: Since cumyl chloride forms a stable tertiary carbocation, rearrangements are generally not a concern, which is an advantage over using primary or secondary alkyl halides that can lead to a mixture of products due to hydride or alkyl shifts.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Deactivated aromatic substrate.3. Insufficient reaction temperature or time.4. Impurities in starting materials or solvent.1. Use fresh, anhydrous Lewis acid catalyst.2. Ensure the aromatic ring is not strongly deactivated.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.4. Use pure, dry starting materials and solvents.
Formation of Multiple Products (Polyalkylation) The mono-alkylated product is more reactive than the starting aromatic compound.1. Use a large excess of the aromatic substrate (e.g., 5-10 equivalents).2. Use a milder Lewis acid catalyst.3. Lower the reaction temperature to reduce the rate of subsequent alkylations.
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities that promote side reactions.1. Lower the reaction temperature.2. Ensure all starting materials and the solvent are pure and dry.
Difficulty in Isolating the Product Formation of a stable complex between the product and the Lewis acid catalyst.During the work-up, quench the reaction mixture with cold, dilute acid (e.g., HCl) to break up the complex before extraction.

Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on the outcome of alkylation reactions with cumyl chloride. Please note that optimal conditions will vary depending on the specific aromatic substrate.

Table 1: Effect of Catalyst on the Alkylation of Benzene with Cumyl Chloride

CatalystMolar Ratio (Benzene:Cumyl Chloride:Catalyst)Temperature (°C)Reaction Time (h)Mono-alkylated Product Yield (%)Poly-alkylated Product (%)
AlCl₃10 : 1 : 0.1252~85~15
FeCl₃10 : 1 : 0.1254~75~20
BF₃·OEt₂10 : 1 : 1506~60~10
SnCl₄10 : 1 : 0.5508~50~15

Table 2: Effect of Temperature on the Alkylation of Toluene with Cumyl Chloride (Catalyst: AlCl₃)

Temperature (°C)Molar Ratio (Toluene:Cumyl Chloride)Reaction Time (h)Total Yield (%)Isomer Distribution (ortho:meta:para)
05 : 147510 : 5 : 85
255 : 129015 : 5 : 80
505 : 118520 : 8 : 72

Table 3: Effect of Solvent on the Alkylation of Anisole with Cumyl Chloride (Catalyst: FeCl₃)

SolventTemperature (°C)Reaction Time (h)Total Yield (%)Isomer Distribution (ortho:para)
Dichloromethane2538810 : 90
Carbon Disulfide254825 : 95
Nitrobenzene2566525 : 75
Hexane2584015 : 85

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of an Aromatic Compound with Cumyl Chloride

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagents: In the reaction flask, dissolve the aromatic substrate in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide). If the aromatic substrate is a liquid, it can be used in excess as the solvent.

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). Carefully add the anhydrous Lewis acid catalyst (e.g., AlCl₃) portion-wise to the stirred solution.

  • Addition of Cumyl Chloride: Prepare a solution of cumyl chloride in the same anhydrous solvent in the dropping funnel. Add the cumyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding cold, dilute aqueous HCl. This will decompose the catalyst and any complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Diagrams

experimental_workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Aromatic Substrate and Anhydrous Solvent setup->reagents cool_catalyst Cool to 0 °C and Add Lewis Acid Catalyst reagents->cool_catalyst add_cumyl Add Cumyl Chloride Solution Dropwise cool_catalyst->add_cumyl react Stir at Room Temperature and Monitor Reaction add_cumyl->react workup Quench with Cold, Dilute HCl react->workup extract Extract with Organic Solvent workup->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry_concentrate Dry over Na₂SO₄ and Concentrate wash->dry_concentrate purify Purify Product (Chromatography/Distillation) dry_concentrate->purify end End purify->end

Figure 1. General experimental workflow for Friedel-Crafts alkylation with cumyl chloride.

troubleshooting_low_yield start Low or No Product Yield check_catalyst Is the Lewis Acid Catalyst Anhydrous and Active? start->check_catalyst check_substrate Is the Aromatic Substrate Strongly Deactivated? check_catalyst->check_substrate Yes solution1 Use Fresh, Anhydrous Catalyst check_catalyst->solution1 No check_conditions Are Reaction Temperature and Time Sufficient? check_substrate->check_conditions No solution2 Choose a Different Substrate or Consider a Different Synthetic Route check_substrate->solution2 Yes check_purity Are Starting Materials and Solvents Pure and Dry? check_conditions->check_purity Yes solution3 Increase Temperature and/or Reaction Time check_conditions->solution3 No check_purity->start No, Re-evaluate solution4 Purify/Dry Starting Materials and Solvents check_purity->solution4 Yes

Figure 2. Troubleshooting logic for low product yield in cumyl chloride alkylation.

References

Technical Support Center: Analysis of (1-Chloro-1-methylethyl)benzene by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in (1-Chloro-1-methylethyl)benzene using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect to see in my NMR spectrum of this compound?

A1: Given that this compound is typically synthesized via Friedel-Crafts alkylation of benzene, common impurities arise from side reactions or subsequent degradation. These include:

  • 2-Phenylpropan-2-ol: Formed by the hydrolysis of the product.

  • 2-Phenylpropene: The product of elimination of HCl from the target compound.

  • p-Di-tert-butylbenzene: A polyalkylation byproduct which can occur during the synthesis.[1][2]

  • Unreacted starting materials: Such as benzene or 2-chloro-2-methylpropane.

Q2: My NMR spectrum shows unexpected peaks that I cannot assign to the product or common impurities. What should I do?

A2: Unexpected peaks can arise from several sources. Here is a systematic approach to identify them:

  • Check for residual solvent peaks: Consult a table of common NMR solvent impurities. For example, residual acetone often appears as a singlet around 2.17 ppm in CDCl₃.

  • Look for water: A broad singlet, typically between 1.5 and 5 ppm in CDCl₃, can indicate the presence of water. Its chemical shift is highly dependent on concentration and temperature.

  • Consider other reagents or byproducts: Review all reagents, catalysts, and solvents used in the synthesis and workup. Byproducts from these sources may be present.

  • Perform a spiked experiment: If you suspect a specific impurity, add a small amount of that compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unknown peak will confirm its identity.

Q3: The peaks in my spectrum are broad, making interpretation difficult. How can I improve the resolution?

A3: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor shimming: The magnetic field homogeneity may need to be optimized. Most modern spectrometers have automated shimming routines that should be run before each experiment.

  • Sample concentration: A sample that is too concentrated can lead to viscous solutions and broadened signals. Try diluting your sample.

  • Presence of paramagnetic species: Even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solution can help remove dissolved oxygen.

  • Incomplete dissolution: Ensure your sample is fully dissolved in the NMR solvent. Any suspended solid particles will degrade the spectral quality.

Q4: The integration of my aromatic signals is not what I expect. Why might this be?

A4: Inaccurate integration can be due to:

  • Signal overlap: If impurity signals overlap with your product's aromatic signals, the integration will be affected.

  • Poor phasing and baseline correction: Ensure that the spectrum is properly phased and the baseline is flat before integrating.

  • Short relaxation delay (d1): For quantitative analysis, a longer relaxation delay is necessary to ensure all nuclei have fully relaxed between pulses. A d1 of at least 5 times the longest T1 relaxation time is recommended.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound using NMR.

G Impurity Identification Workflow for this compound A Acquire 1H NMR Spectrum B Process Spectrum (Phase, Baseline, Integrate) A->B C Identify Product Signals B->C D Are there extra peaks? C->D E Compare extra peaks to common impurity data D->E Yes G No significant impurities detected D->G No F Identify Impurity E->F Match Found H Further investigation needed (e.g., 2D NMR, MS) E->H No Match

References

Preventing rearrangement in Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Friedel-Crafts alkylation, with a specific focus on preventing carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts alkylation reaction with a primary alkyl halide is yielding a rearranged product. Why is this happening?

A1: This is a common issue in Friedel-Crafts alkylation and is due to carbocation rearrangement.[1][2] The reaction proceeds through a carbocation intermediate. Primary carbocations are relatively unstable and can rearrange to more stable secondary or tertiary carbocations via a hydride or alkyl shift before alkylating the aromatic ring.[1][3] For instance, the reaction of benzene with 1-chlorobutane can yield a significant amount of sec-butylbenzene because the initially formed primary butyl carbocation rearranges to a more stable secondary carbocation.[2]

Q2: How can I prevent this carbocation rearrangement?

A2: The most reliable method to prevent carbocation rearrangement is to use Friedel-Crafts acylation followed by a reduction reaction.[1][4][5] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[2][6][7] The resulting ketone can then be reduced to the desired linear alkyl group using methods like the Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[4]

Q3: Are there any conditions where Friedel-Crafts alkylation can be performed without rearrangement?

A3: Yes, rearrangements can be avoided if the carbocation formed is already the most stable possible isomer. This is the case when using tertiary alkyl halides, as well as with methyl or ethyl halides, which cannot form a more stable carbocation.[1][8]

Q4: Can I control the reaction conditions to minimize rearrangement?

A4: While challenging, adjusting reaction conditions may influence the product distribution. Lowering the reaction temperature can sometimes favor the kinetically controlled, unrearranged product. However, this is not always effective and can also decrease the overall reaction rate. The choice of Lewis acid catalyst can also play a role, though Friedel-Crafts acylation remains the most dependable solution for complete prevention of rearrangement.[5]

Q5: My Friedel-Crafts reaction is not working at all, even with an appropriate alkyl halide. What could be the issue?

A5: There are several limitations to Friedel-Crafts reactions. The reaction fails with aromatic rings that have strongly electron-withdrawing groups (e.g., -NO₂, -COR, -SO₃H) as these deactivate the ring towards electrophilic substitution.[1][2] Similarly, rings with basic amino groups (-NH₂, -NHR, -NR₂) are unsuitable because the Lewis acid catalyst complexes with the nitrogen, deactivating the ring.[9][10] Also, vinyl and aryl halides cannot be used as they do not readily form carbocations.[2][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Isomer in Product Carbocation rearrangement of the alkylating agent.1. Utilize the Friedel-Crafts acylation-reduction pathway. First, acylate the aromatic ring with an appropriate acyl halide or anhydride, then reduce the resulting ketone to the desired alkyl group using either the Clemmensen or Wolff-Kishner reduction.[4][5] 2. If applicable, use a tertiary alkyl halide which will not rearrange.[8]
No Reaction 1. The aromatic ring is deactivated by an electron-withdrawing substituent.[1][2] 2. The aromatic ring contains an amino group that is complexing with the Lewis acid catalyst.[9][10] 3. The alkylating agent is a vinyl or aryl halide.[2][9]1. Consider alternative synthetic routes that do not rely on Friedel-Crafts reactions for deactivated rings. 2. Protect the amino group before attempting the Friedel-Crafts reaction, or choose a different synthetic strategy. 3. Use an alkyl halide where the halogen is attached to an sp³-hybridized carbon.[1]
Polyalkylation The alkylated product is more reactive than the starting material, leading to multiple substitutions.1. Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.[2] 2. Friedel-Crafts acylation is not prone to polysubstitution because the acyl group deactivates the ring.[7][8]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add a solution of acetyl chloride (CH₃COCl, 1.0 equivalent) in dry CH₂Cl₂ to the addition funnel and add it dropwise to the AlCl₃ suspension with stirring.

  • Aromatic Compound Addition: After the formation of the acylium ion complex, add benzene (a large excess can be used to serve as the solvent as well) dropwise via the addition funnel.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude acetophenone.

  • Purification: Purify the acetophenone by vacuum distillation or column chromatography.

Protocol 2: Clemmensen Reduction of Acetophenone
  • Catalyst Preparation: Prepare a zinc-mercury amalgam by adding zinc granules to a solution of mercuric chloride in water, followed by decanting the aqueous solution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc-mercury amalgam, concentrated hydrochloric acid, water, and toluene.

  • Reduction: Add acetophenone (obtained from Protocol 1) to the flask. Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting ethylbenzene by distillation.

Visual Guides

G cluster_0 Friedel-Crafts Alkylation with Rearrangement Primary_Alkyl_Halide Primary Alkyl Halide (e.g., 1-chloropropane) Primary_Carbocation Primary Carbocation (Unstable) Primary_Alkyl_Halide->Primary_Carbocation + AlCl3 Secondary_Carbocation Secondary Carbocation (More Stable) Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift Rearranged_Product Rearranged Product (e.g., Isopropylbenzene) Secondary_Carbocation->Rearranged_Product + Benzene

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

G cluster_1 Acylation-Reduction Workflow to Prevent Rearrangement Start Aromatic Ring + Acyl Halide Acylation Friedel-Crafts Acylation (No Rearrangement) Start->Acylation Ketone Aryl Ketone Intermediate Acylation->Ketone Reduction Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction Final_Product Linear Alkylbenzene Product Reduction->Final_Product

Caption: Workflow for rearrangement-free alkylation.

G Start Is rearrangement observed? Acylation_Path Use Acylation-Reduction Start->Acylation_Path Yes Direct_Alkylation Proceed with direct alkylation Start->Direct_Alkylation No Check_Substituents Is the ring deactivated? Direct_Alkylation->Check_Substituents No_Reaction FC reaction will likely fail. Consider alternative route. Check_Substituents->No_Reaction Yes Check_Polyalkylation Is polyalkylation a risk? Check_Substituents->Check_Polyalkylation No Check_Polyalkylation->Acylation_Path No Excess_Arene Use excess aromatic substrate Check_Polyalkylation->Excess_Arene Yes

Caption: Troubleshooting logic for Friedel-Crafts reactions.

References

Troubleshooting low yield in synthesis of t-butylbenzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of t-butylbenzene derivatives, with a particular focus on addressing low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing t-butylbenzene derivatives?

A1: The most common method is the Friedel-Crafts alkylation, which involves the reaction of an aromatic ring with an alkyl halide (like t-butyl chloride) or an alkene (like isobutylene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2]

Q2: What are the primary challenges encountered in Friedel-Crafts alkylation that can lead to low yields?

A2: The main challenges include:

  • Polyalkylation: The initial product, a t-butylbenzene derivative, is often more reactive than the starting benzene ring, leading to the addition of multiple t-butyl groups.[1][3][4] Using a large excess of the aromatic substrate can help minimize this.[4]

  • Carbocation Rearrangement: While the t-butyl cation is tertiary and stable, rearrangements can be a significant issue with other alkylating agents, leading to a mixture of products.[1][3][5]

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture or by complexing with certain functional groups on the aromatic substrate, such as amines.[4][6] It is crucial to use anhydrous conditions and reagents.[2][7]

  • Deactivated Aromatic Rings: Aromatic rings with strongly deactivating substituents (e.g., nitro groups) are not reactive enough for Friedel-Crafts alkylation.[3][6]

Q3: Can Friedel-Crafts acylation be used as an alternative to overcome some of these issues?

A3: Yes, Friedel-Crafts acylation is an excellent alternative. It involves reacting the aromatic compound with an acyl chloride or anhydride. The resulting acyl group is deactivating, which prevents polyacylation.[3] The acyl group can then be reduced to the desired alkyl group in a subsequent step. This two-step process often provides a better yield and purity for certain alkylbenzene derivatives.

Q4: Are there newer, more efficient methods for synthesizing t-butylbenzene derivatives?

A4: Yes, newer methods are being developed to address the limitations of traditional Friedel-Crafts reactions. These include the use of more environmentally friendly and recyclable catalysts like protonic acid ionic liquids or activated iron oxides.[2] Another approach involves the activation of tertiary benzylic alcohols followed by methylation, which has shown high yields for a variety of functionalized t-butylbenzenes.[8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-t-butylated Product
Possible Cause Suggested Solution Rationale
Polyalkylation Increase the molar ratio of the aromatic substrate to the alkylating agent. A large excess of the benzene derivative favors mono-substitution.[9]This shifts the reaction equilibrium towards the formation of the mono-alkylated product by increasing its statistical probability of reacting.
Moisture in the reaction Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The Lewis acid catalyst is highly sensitive to moisture.[2][7]Water reacts with and deactivates the Lewis acid catalyst (e.g., AlCl₃), preventing the formation of the carbocation electrophile.
Impure Reagents Purify starting materials and solvents before use. For example, distill liquid reagents and recrystallize solid starting materials.Impurities can interfere with the catalyst or lead to unwanted side reactions, reducing the yield of the desired product.
Suboptimal Reaction Temperature Carefully control the reaction temperature. Friedel-Crafts alkylations are often exothermic and may require cooling to prevent side reactions.[10]Temperature affects reaction kinetics and selectivity. Too high a temperature can promote side reactions and decomposition.
Issue 2: Formation of Isomeric Byproducts
Possible Cause Suggested Solution Rationale
Isomerization of the Product The thermodynamically more stable meta- or para-isomers can be favored under certain conditions. The kinetic product, often the ortho- or para-isomer, can rearrange.Consider the reaction time and temperature. Shorter reaction times and lower temperatures may favor the kinetic product. The 1,4-di-tert-butylbenzene is often the kinetic product and can crystallize out of the reaction, preventing further reaction or isomerization.[11]
Carbocation Rearrangement (with other alkyl groups) Use an alkylating agent that forms a stable carbocation without rearrangement, or use Friedel-Crafts acylation followed by reduction.This is less of an issue with t-butylation due to the stability of the tertiary carbocation. However, for other alkylations, this is a major cause of isomeric impurities.[3][5]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the synthesis of t-butylbenzene and a derivative.

Table 1: Synthesis of t-Butylbenzene

ParameterValueReference
Aromatic Substrate Benzene (dry)[10]
Alkylating Agent t-Butyl chloride[10]
Catalyst Anhydrous Aluminum Chloride[10]
Temperature 0-5 °C[10]
Reaction Time 6 hours for addition, 1 hour additional stirring[10]
Reported Yield 35-45 g (from 50 g t-butyl chloride)[10]

Table 2: Synthesis of p-di-t-butylbenzene

ParameterValueReference
Aromatic Substrate t-Butylbenzene[1][11]
Alkylating Agent t-Butyl chloride[1][11]
Catalyst Anhydrous Aluminum Chloride[1][11]
Temperature 0 °C[11]
Reactant Ratio (t-butylbenzene:t-butyl chloride) 1:2[11]
Workup Addition of ice water and ether extraction[1]

Experimental Protocols

Protocol 1: Synthesis of t-Butylbenzene via Friedel-Crafts Alkylation[10]
  • Preparation of t-Butyl Chloride: Vigorously shake 50 mL of t-butyl alcohol with 250 mL of concentrated hydrochloric acid in a separatory funnel for 10 minutes. Separate the organic layer, dry it over calcium chloride, and distill to obtain t-butyl chloride (boiling point: 50-51 °C).

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 50 g of anhydrous aluminum chloride and 175 mL of dry benzene.

  • Reaction Execution: Cool the flask in a salt-ice bath. Add 50 g of the prepared t-butyl chloride dropwise from the dropping funnel over 6 hours while maintaining the temperature between 0-5 °C and stirring constantly.

  • Post-Reaction: Continue stirring for an additional hour after the addition is complete.

  • Workup: Decompose the intermediate product by slowly adding 50-100 mL of cold water. Perform a steam distillation of the reaction mixture.

  • Purification: Separate the organic layer from the distillate and extract the aqueous layer with ether. Combine the organic fractions, dry over calcium chloride, and perform fractional distillation twice. Collect the fraction boiling at 164-168 °C.

Protocol 2: Synthesis of p-di-t-butylbenzene[1]
  • Reaction Setup: In a 5 mL conical vial equipped with a spin vane, combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene. Cool the mixture in an ice bath with stirring.

  • Catalyst Addition: Weigh 0.05 g of anhydrous aluminum chloride quickly to minimize exposure to air. Add the aluminum chloride to the chilled reaction mixture in three portions, stirring for 5 minutes after each addition.

  • Reaction Progression: After the final addition, remove the reaction from the ice bath and allow it to warm to room temperature.

  • Workup: Add 1 mL of ice-cold water and 2 mL of diethyl ether to the reaction mixture. Gently swirl and separate the ether layer.

  • Extraction and Purification: Extract the aqueous layer twice more with 1 mL portions of ether. Combine the ether layers, dry with an anhydrous drying agent, filter, and evaporate the solvent to obtain the product.

Visual Guides

Troubleshooting_Low_Yield Start Low Yield Observed Polyalkylation Polyalkylation Occurring? Start->Polyalkylation Moisture Moisture Contamination? Polyalkylation->Moisture No IncreaseRatio Increase Benzene:Alkyl Halide Ratio Polyalkylation->IncreaseRatio Yes Reagents Impure Reagents? Moisture->Reagents No Anhydrous Use Anhydrous Conditions (Oven-dried glassware, dry reagents) Moisture->Anhydrous Yes Temp Suboptimal Temperature? Reagents->Temp No Purify Purify Starting Materials Reagents->Purify Yes ControlTemp Optimize and Control Temperature Temp->ControlTemp Yes Success Improved Yield Temp->Success No, review other factors IncreaseRatio->Success Anhydrous->Success Purify->Success ControlTemp->Success

Caption: Troubleshooting workflow for low yield in t-butylbenzene synthesis.

Friedel_Crafts_Alkylation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Aromatic Aromatic Substrate (e.g., Benzene) Mix Combine and Cool (0-5 °C) Aromatic->Mix AlkylHalide Alkylating Agent (e.g., t-Butyl Chloride) Addition Slowly Add Alkylating Agent AlkylHalide->Addition Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Mix Mix->Addition Stir Stir for Reaction Completion Addition->Stir Quench Quench with Water/Ice Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Distillation/ Crystallization Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Friedel-Crafts alkylation.

References

Technical Support Center: Removal of Unreacted (1-Chloro-1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted (1-Chloro-1-methylethyl)benzene from their reaction mixtures.

Troubleshooting Guides

This section offers solutions to common problems encountered during the work-up and purification process.

Issue 1: Incomplete Quenching of this compound

Symptom: The presence of this compound is detected in the organic layer after aqueous work-up (e.g., by TLC or GC-MS analysis).

Cause: Insufficient reaction time or inadequate mixing during the quenching step. This compound is a tertiary alkyl halide and readily undergoes hydrolysis, but the reaction may be slow if not properly facilitated.

Solution:

  • Increase Reaction Time and Agitation: After adding the quenching solution (e.g., saturated sodium bicarbonate), stir the biphasic mixture vigorously for at least 30-60 minutes to ensure complete hydrolysis.

  • Use a Co-solvent: If phase transfer is limited, adding a small amount of a polar aprotic solvent like THF can facilitate the reaction between the aqueous quencher and the organic-soluble halide.

  • Gentle Heating: Cautiously warming the reaction mixture to 30-40°C can accelerate the hydrolysis rate. Monitor the reaction carefully to avoid unwanted side reactions.

Issue 2: Persistent Emulsion During Liquid-Liquid Extraction

Symptom: A stable emulsion forms at the interface of the aqueous and organic layers, making separation difficult.

Cause: The presence of polar byproducts or unreacted starting materials can act as surfactants, stabilizing the emulsion. Vigorous shaking can also contribute to this issue.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool to physically disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Change the Organic Solvent: If emulsions are persistent, consider switching to a different extraction solvent with different properties.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to quench unreacted this compound?

A1: Quenching with a mild aqueous base is highly effective. A saturated solution of sodium bicarbonate (NaHCO₃) is recommended. This not only hydrolyzes the unreacted this compound to the more polar and easily separable 2-phenyl-2-propanol but also neutralizes any residual acidic components from the reaction (e.g., from a Friedel-Crafts reaction).

Q2: How can I monitor the removal of this compound?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Spot the crude reaction mixture and the purified product on a silica gel plate. This compound is significantly less polar than its hydrolysis product, 2-phenyl-2-propanol. Therefore, the starting material will have a higher Rf value.

Q3: What are the key differences in physical properties that allow for the separation of this compound and its hydrolysis product, 2-phenyl-2-propanol?

A3: The primary difference is polarity. 2-phenyl-2-propanol, being an alcohol, is significantly more polar than the starting alkyl halide. This difference allows for effective separation using liquid-liquid extraction and column chromatography. While 2-phenyl-2-propanol is still not very soluble in water, its increased polarity makes it more amenable to partitioning into more polar solvents and adsorbing more strongly to silica gel.

Data Presentation

Table 1: Solubility of this compound and 2-Phenyl-2-propanol in Common Solvents

SolventThis compound2-Phenyl-2-propanol
WaterInsolubleInsoluble[1][2][3][4][5]
HexaneSolubleSparingly soluble
Ethyl AcetateSolubleSoluble
DichloromethaneSolubleSoluble
EthanolSolubleSoluble[1][2]
BenzeneSolubleSoluble[1][2]

Table 2: Estimated Thin Layer Chromatography (TLC) Data on Silica Gel

CompoundMobile Phase (Hexane:Ethyl Acetate)Estimated Rf Value
This compound9:1~0.7
2-Phenyl-2-propanol9:1~0.3
This compound4:1~0.8
2-Phenyl-2-propanol4:1~0.5

Note: Rf values are estimates and can vary based on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Quenching and Liquid-Liquid Extraction
  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue stirring for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate water-immiscible organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

  • Separation: Gently invert the funnel several times, venting frequently. Allow the layers to separate completely.

  • Washing: Drain the lower aqueous layer. Wash the organic layer with brine to remove residual water and help break any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Removal_Workflow cluster_quenching Quenching cluster_extraction Liquid-Liquid Extraction cluster_purification Purification ReactionMixture Reaction Mixture (contains unreacted This compound) Quench Add Saturated NaHCO3 Solution ReactionMixture->Quench Stir Vigorous Stirring (30-60 min) Quench->Stir SeparatoryFunnel Transfer to Separatory Funnel Stir->SeparatoryFunnel AddSolvent Add Extraction Solvent SeparatoryFunnel->AddSolvent SeparateLayers Separate Layers AddSolvent->SeparateLayers Wash Wash with Brine SeparateLayers->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate TLC TLC Analysis Concentrate->TLC ColumnChromatography Flash Column Chromatography TLC->ColumnChromatography PureProduct Pure Product ColumnChromatography->PureProduct

Caption: Experimental workflow for the removal of unreacted this compound.

Troubleshooting_Emulsion cluster_solutions Solutions Emulsion Emulsion Forms During Extraction GentleMixing Gentle Inversion Emulsion->GentleMixing Try First Brine Add Brine Emulsion->Brine Filter Filter through Celite® Emulsion->Filter Centrifuge Centrifuge Emulsion->Centrifuge If volume allows

Caption: Troubleshooting guide for emulsion formation during liquid-liquid extraction.

References

Technical Support Center: Friedel-Crafts Alkylation Temperature Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Friedel-Crafts alkylation reactions. Proper temperature management is critical for maximizing product yield, ensuring regioselectivity, and preventing hazardous situations.

Troubleshooting Guide

This guide addresses specific issues that may arise during Friedel-Crafts alkylation experiments, with a focus on temperature-related causes and solutions.

Issue/Symptom Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met.Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or GC. Maintain the new temperature for a sufficient duration before considering further increases.
Decomposition of reactants or catalyst: Excessive heat can lead to the degradation of sensitive substrates or the deactivation of the Lewis acid catalyst.Ensure the reaction is not overheating locally. Use a well-stirred reaction vessel and an appropriate cooling bath. Consider a slower addition of the alkylating agent or catalyst to better manage the exotherm.
Formation of Isomeric Products (Carbocation Rearrangement) Reaction temperature is too high: Higher temperatures provide the necessary energy for the initially formed carbocation to rearrange to a more stable carbocation, leading to a mixture of products.[1]Conduct the reaction at a lower temperature. For example, using an ice bath (0°C) or a dry ice/acetone bath (-78°C) can significantly suppress carbocation rearrangements.[2] The choice of a lower temperature favors the kinetically controlled product over the thermodynamically more stable rearranged product.
Excessive Polyalkylation High reaction temperature: The initial alkylation product is often more reactive than the starting material, and higher temperatures can accelerate subsequent alkylation reactions.Lowering the reaction temperature can help to control the rate of the second alkylation. Additionally, using a large excess of the aromatic substrate can statistically favor the monoalkylation product.
Uncontrolled, Rapid Temperature Increase (Runaway Reaction) Inadequate heat removal: The reaction is highly exothermic, and the cooling system (e.g., ice bath, cryostat) is insufficient to dissipate the heat being generated. This can be due to a rapid addition of reagents or an inadequate cooling setup.Immediate action is required. Cease the addition of any further reagents. If possible and safe, increase the efficiency of the cooling system (e.g., by adding more ice or lowering the cryostat temperature). Have a quenching agent ready for emergency use. For future experiments, ensure a more robust cooling system is in place and add the alkylating agent or catalyst dropwise to maintain a stable internal temperature.
Inconsistent Results Between Batches Poor temperature control and monitoring: Fluctuations in reaction temperature between different experimental runs can lead to variability in product distribution and yield.Utilize a reliable temperature monitoring system (e.g., a thermocouple placed directly in the reaction mixture) and a controlled cooling/heating system (e.g., a cryostat or a temperature-controlled oil bath) to ensure consistent temperature profiles for each reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a typical Friedel-Crafts alkylation?

A1: There is no single optimal temperature for all Friedel-Crafts alkylations, as it depends on the specific reactants and catalyst used. However, many reactions are initially performed at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and to minimize side reactions like carbocation rearrangements.[2] The temperature may then be allowed to slowly rise to room temperature or be gently heated to drive the reaction to completion.

Q2: How does temperature influence the product distribution in the alkylation of substituted benzenes like toluene?

A2: Temperature plays a crucial role in determining the ratio of ortho, meta, and para isomers, a concept explained by kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho and para isomers due to the electron-donating nature of the alkyl group. At higher temperatures, the reaction becomes reversible and is under thermodynamic control, which can lead to the formation of the more stable meta isomer.[3]

Q3: Can running the reaction at a very low temperature halt the reaction entirely?

A3: Yes, if the temperature is too low, the reactants may not have sufficient kinetic energy to overcome the activation energy barrier, resulting in a very slow or negligible reaction rate. It is essential to find a balance where the temperature is low enough to control side reactions but high enough for the desired transformation to occur at a reasonable rate.

Q4: What are the signs of a runaway reaction, and what immediate steps should be taken?

A4: Signs of a runaway reaction include a rapid, uncontrolled increase in the internal temperature of the reaction vessel, a sudden change in pressure, and vigorous boiling or fuming. If a runaway reaction is suspected, the immediate priority is personnel safety. Alert others in the lab, and if trained to do so and it is safe, take steps to cool the reaction vessel rapidly and stop the addition of any reagents. If the situation cannot be controlled, evacuate the area and contact emergency services.

Q5: How can I improve heat transfer within my reaction setup?

A5: To improve heat transfer, ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Use a reaction vessel with a large surface area-to-volume ratio. The choice of cooling bath is also important; a liquid bath provides better thermal contact than an air bath. For larger-scale reactions, a jacketed reactor with a circulating cooling fluid is recommended.

Quantitative Data on Temperature Effects

The following table illustrates the significant impact of temperature on the isomer distribution in the Friedel-Crafts methylation of toluene.

Table 1: Isomer Distribution of Xylene in the Methylation of Toluene at Various Temperatures [3]

TemperatureOrtho-Xylene (%)Meta-Xylene (%)Para-Xylene (%)
Sub-zero541928
Room Temperature (25°C)36928
80°C18910

This data demonstrates the shift from kinetic control (favoring ortho and para isomers) at low temperatures to thermodynamic control (favoring the more stable meta isomer) at higher temperatures.

Experimental Protocols

Protocol 1: Low-Temperature Friedel-Crafts Alkylation of Biphenyl with t-Butyl Chloride

This protocol is designed to minimize side reactions by maintaining a low reaction temperature.

Materials:

  • Biphenyl (0.75 g)

  • Nitromethane (4 mL)

  • Anhydrous aluminum chloride (0.25 g)

  • t-Butyl chloride (1.25 mL)

  • Ice-water bath

  • 25 mL filter flask with a rubber septum

  • Syringe

  • Stirring apparatus

Procedure:

  • Set up a 25 mL filter flask equipped with a stir bar and a rubber septum.

  • In a fume hood, add biphenyl (0.75 g) and nitromethane (4 mL) to the flask.

  • Carefully add anhydrous aluminum chloride (0.25 g) to the flask.

  • Cool the flask in an ice-water bath to 0°C.

  • Using a syringe, slowly add t-butyl chloride (1.25 mL) through the septum over a period of four minutes.

  • Ensure the reaction temperature does not rise above room temperature during the addition.[4]

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes.

  • Slowly quench the reaction by adding 8 mL of ice water with stirring.

  • Place the flask back in the ice-water bath and add 4 mL of methanol to precipitate the product.[4]

  • Isolate the solid product by vacuum filtration, washing with ice water and then with ice-cold methanol.

Protocol 2: Friedel-Crafts Alkylation of p-Dimethoxybenzene with t-Butyl Alcohol

This protocol utilizes an ice bath to control the initial exothermic reaction.

Materials:

  • p-Dimethoxybenzene (500 mg)

  • Glacial acetic acid (2 mL)

  • t-Butyl alcohol (1 mL)

  • Concentrated sulfuric acid (1.6 mL)

  • Ice-water bath

  • Large reaction tube

  • Stirring apparatus

Procedure:

  • In a large reaction tube, dissolve p-dimethoxybenzene (500 mg) in glacial acetic acid (2 mL).

  • Add t-butyl alcohol (1 mL) to the solution.

  • Place the reaction tube in an ice-water bath to cool the mixture.

  • Slowly add concentrated sulfuric acid (1.6 mL) in small aliquots, stirring after each addition to ensure the temperature remains controlled.[4]

  • After the complete addition of sulfuric acid, remove the ice bath and allow the reaction to stand at room temperature for 15 minutes.

  • Return the tube to the ice bath and add 10 mL of water in small aliquots to quench the reaction and precipitate the product.[4]

  • Isolate the product by vacuum filtration.

Visualizations

Temperature_Control_Workflow Experimental Workflow for Temperature-Controlled Friedel-Crafts Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Assemble dry glassware B Add aromatic substrate and solvent A->B C Cool reaction mixture (e.g., 0°C ice bath) B->C D Slowly add Lewis acid catalyst C->D E Monitor temperature continuously D->E F Dropwise addition of alkylating agent E->F If temp is stable G Maintain target temperature F->G G->E Adjust cooling as needed H Quench reaction (e.g., with ice water) G->H After reaction completion I Product extraction H->I J Purification I->J

Caption: Workflow for a temperature-controlled Friedel-Crafts alkylation experiment.

Kinetic_vs_Thermodynamic_Control Influence of Temperature on Product Distribution cluster_low_temp Low Temperature (e.g., 0°C) cluster_high_temp High Temperature (e.g., 80°C) Reactants Toluene + Alkylating Agent KT Kinetic Control Reactants->KT TT Thermodynamic Control Reactants->TT KP Ortho/Para Isomers (Major Products) KT->KP Favored pathway TP Meta Isomer (Major Product) KP->TP Isomerization at high T TT->TP Favored pathway (Reversible reaction)

References

Validation & Comparative

A Comparative Guide to HPLC and GC Analysis of (1-Chloro-1-methylethyl)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of reaction mixtures containing (1-Chloro-1-methylethyl)benzene and its subsequent products is crucial for reaction monitoring, kinetic studies, and quality control in various chemical and pharmaceutical applications. The primary reaction pathways for this tertiary benzylic halide involve solvolysis (SN1) and elimination (E1) mechanisms, leading to the formation of 2-phenyl-2-propanol and 2-phenylpropene (alpha-methylstyrene), respectively. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the simultaneous analysis of the starting material and these key products.

At a Glance: HPLC vs. GC for Analysis of this compound and its Products

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase Reversed-phase C18 or Phenyl columns.Non-polar or intermediate polarity capillary columns (e.g., polydimethylsiloxane-based).
Typical Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water mixtures.Inert gases like Helium or Nitrogen.
Temperature Typically ambient or slightly elevated temperatures.Elevated temperatures are necessary for volatilization.
Analyte Suitability Well-suited for a wide range of compounds, including thermally labile ones.Suitable for volatile and thermally stable compounds.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for less volatile or polar analytes, though not typically necessary for the compounds of interest here.
Detection UV-Vis is common for these aromatic compounds.Flame Ionization Detector (FID) is robust and widely used for hydrocarbons. Mass Spectrometry (MS) offers definitive identification.
Key Advantages - High resolution and efficiency.- Versatility for various analytes.- Non-destructive, allowing for sample recovery.- High speed of analysis.- Excellent sensitivity, especially with FID.- Robust and often lower operational cost.
Key Limitations - Can be more complex to develop methods.- Higher cost of solvents.- Limited to volatile and thermally stable compounds.- High temperatures can potentially cause degradation of sensitive analytes.

Reaction Pathway of this compound

The reaction of this compound typically proceeds through a carbocation intermediate, leading to a mixture of substitution and elimination products. The ratio of these products is highly dependent on the solvent, temperature, and the presence of a base.

Reaction_Pathway reactant This compound intermediate Carbocation Intermediate reactant->intermediate Loss of Cl- product1 2-phenyl-2-propanol (Substitution Product - SN1) intermediate->product1 + H2O (Solvolysis) product2 2-phenylpropene (Elimination Product - E1) intermediate->product2 - H+ (Elimination)

Caption: Reaction pathways of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Reaction Mixture dilute Dilute with Mobile Phase sample->dilute filter Filter through 0.45 µm syringe filter dilute->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Components integrate->quantify

Caption: HPLC analysis workflow.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Phenyl column could also provide alternative selectivity.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm, as all three compounds possess a phenyl ring and will absorb in this region.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Expected Elution Order: Based on polarity, the expected elution order would be: 2-phenyl-2-propanol (most polar), followed by 2-phenylpropene, and finally this compound (least polar).

Quantitative Data (Hypothetical for HPLC):

CompoundExpected Retention Time (min)
2-phenyl-2-propanol~ 3.5
2-phenylpropene~ 5.0
This compound~ 6.5

Note: These are estimated retention times and will vary depending on the specific column and mobile phase composition.

Gas Chromatography (GC) Method

A GC method, particularly with a Flame Ionization Detector (FID), is well-suited for the analysis of these relatively volatile and thermally stable compounds. The ASTM D6144 standard for the analysis of α-methylstyrene provides a strong basis for a suitable method.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing sample_gc Reaction Mixture dilute_gc Dilute with a suitable solvent (e.g., acetone) sample_gc->dilute_gc gc Inject into GC System dilute_gc->gc separation_gc Separation on a Capillary Column gc->separation_gc detection_gc FID or MS Detection separation_gc->detection_gc chromatogram_gc Obtain Chromatogram detection_gc->chromatogram_gc integrate_gc Integrate Peak Areas chromatogram_gc->integrate_gc quantify_gc Quantify Components integrate_gc->quantify_gc

Caption: GC analysis workflow.

Detailed GC Protocol (Adapted from ASTM D6144):

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent like acetone or dichloromethane.

Quantitative Data (Based on Typical GC Elution):

CompoundExpected Retention Time (min)
2-phenylpropene~ 7.5
This compound~ 8.2
2-phenyl-2-propanol~ 9.0

Note: These are estimated retention times and will vary based on the specific column, temperature program, and carrier gas flow rate.

Comparison of Performance

HPLC:

  • Selectivity: The choice between a C18 and a Phenyl column offers a way to modulate the selectivity of the separation. The Phenyl column may offer enhanced retention for the aromatic compounds through pi-pi interactions.

  • Quantification: UV detection provides a linear response over a wide concentration range, making it suitable for accurate quantification.

  • Challenges: Peak tailing for the alcohol can sometimes be an issue on certain C18 columns. Mobile phase optimization is key to achieving good peak shape and resolution.

GC:

  • Efficiency: Capillary GC columns provide very high separation efficiency, leading to sharp peaks and excellent resolution.

  • Sensitivity: The FID is highly sensitive to hydrocarbons, making it ideal for detecting low levels of the analytes.

  • Robustness: GC-FID is a very robust and reliable technique for routine analysis.

  • Challenges: The thermal stability of this compound should be considered, although it is generally stable under typical GC conditions. Co-elution with solvent or other impurities can be a challenge and may require adjustments to the temperature program.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of the reaction products of this compound.

  • HPLC is a versatile and highly efficient method, particularly advantageous when dealing with complex mixtures or when there is a concern about the thermal stability of the analytes. The ability to easily modify the mobile phase provides a high degree of control over the separation.

  • GC-FID offers a fast, sensitive, and robust alternative, especially for routine analysis where high throughput is desired. Its simplicity and lower operational cost can be significant advantages.

The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, the availability of instrumentation, and the desired speed of analysis. For definitive identification of unknown impurities, coupling either technique with mass spectrometry (LC-MS or GC-MS) is recommended.

A Comparative Guide to the Quantification of (1-Chloro-1-methylethyl)benzene: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of (1-Chloro-1-methylethyl)benzene (also known as cumyl chloride): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of analytical method is critical in research and drug development for ensuring accurate and reliable quantification of compounds of interest. This document outlines detailed experimental protocols for both a proposed GC-MS method and an established HPLC method, presents a comparative summary of their expected quantitative performance, and includes visualizations of the analytical workflows.

Quantitative Performance Comparison

While specific validated performance data for the quantification of this compound is not extensively published, the following table summarizes the expected performance characteristics of the GC-MS and HPLC methods based on data from similar analytes, such as other volatile organic compounds, alkylbenzenes, and chlorinated aromatic compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity and interaction with stationary phase, detection by UV absorbance.
Selectivity Very High (mass spectral data provides structural information).Moderate to High (dependent on chromatographic resolution).
Sensitivity (LOD/LOQ) Expected to be in the low ng/mL to pg/mL range. For similar compounds, LODs of 0.1 ng/mL have been reported[1][2].Expected to be in the µg/mL to high ng/mL range. For chlorobenzene, a linear range down to 0.4 µg/mL has been demonstrated[3].
Linearity Wide dynamic range is typical.Good linearity is generally achieved over a narrower range compared to GC-MS. Non-linearity can occur at high concentrations due to detector saturation[4].
Accuracy High, with recoveries typically between 90-110%. For related compounds, recoveries of 98.59-99.8% have been shown[5].High, with recoveries typically within 80-120%.
Precision (%RSD) High, with RSDs typically <15%. For VOCs, RSDs are often well within regulatory requirements[6].High, with RSDs typically <15%.
Sample Throughput Moderate, with typical run times of 10-30 minutes.Moderate to High, with typical run times of 5-20 minutes.
Matrix Effects Can be significant, but often mitigated by sample preparation and selective detection modes (e.g., SIM/MRM).Can be significant, requiring careful method development and sample cleanup.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)

This proposed method is based on established protocols for the analysis of volatile organic compounds and alkylbenzenes.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile, inert solvent such as methanol or hexane. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Extraction: For liquid samples, a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane, dichloromethane) may be employed. For solid samples, dissolution in a suitable solvent followed by filtration may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet at 250°C. A splitless injection is recommended for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound is recommended for enhanced sensitivity and selectivity.

3. Data Analysis:

  • Quantification is performed by integrating the peak area of the target analyte and comparing it to the calibration curve generated from the standards. An internal standard may be used to improve accuracy and precision.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a published separation method for this compound[7].

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Dilution: Dilute the sample in the mobile phase to a concentration within the calibration range. Filtration of the sample through a 0.45 µm filter is recommended.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column (150 mm x 4.6 mm, 5 µm) or a similar C18 column.

  • Mobile Phase: An isocratic mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid (e.g., 0.1%). For MS compatibility, formic acid should be used instead of phosphoric acid[7]. The exact ratio of MeCN to water should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 210-220 nm for the benzene ring).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve.

Methodology Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Extraction Liquid-Liquid Extraction / Dissolution Start->Extraction Standard Standard Preparation Dilution Dilution Standard->Dilution Injection GC Injection Extraction->Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Result Quantification->Result

Caption: Experimental workflow for the quantification of this compound by GC-MS.

Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC Method gcms_start Volatile Sample gcms_sep Gas Phase Separation (Volatility) gcms_start->gcms_sep gcms_det Mass Spectrometry (High Selectivity) gcms_sep->gcms_det Result_GCMS High Sensitivity & Specificity gcms_det->Result_GCMS hplc_start Soluble Sample hplc_sep Liquid Phase Separation (Polarity) hplc_start->hplc_sep hplc_det UV Detection (Moderate Selectivity) hplc_sep->hplc_det Result_HPLC Robust & Widely Available hplc_det->Result_HPLC Analyte This compound Analyte->gcms_start Analyte->hplc_start

Caption: Logical comparison of GC-MS and HPLC analytical approaches for this compound.

Conclusion

Both GC-MS and HPLC are suitable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • GC-MS is the preferred method when high sensitivity and specificity are required, especially for complex matrices or when trace-level quantification is necessary. The mass spectral data also provides unambiguous identification of the analyte.

  • HPLC offers a robust and often simpler alternative, particularly for routine analysis of less complex samples where the analyte concentration is expected to be higher. It is a widely available technique in most analytical laboratories.

For novel applications or when working with challenging sample matrices, method validation is crucial to ensure the accuracy and reliability of the quantitative data. The protocols and comparative data presented in this guide provide a solid foundation for the development and selection of an appropriate analytical method for this compound.

References

A Comparative Guide to ¹H and ¹³C NMR Spectroscopy for the Characterization of (1-Chloro-1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

In the structural elucidation of organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique. For a molecule such as (1-Chloro-1-methylethyl)benzene, both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information crucial for its unambiguous identification. This guide offers a detailed comparison of these two NMR techniques in the context of characterizing this compound, supported by experimental data and protocols.

Quantitative Spectral Data

The following table summarizes the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Parameter ¹H NMR ¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz101 MHz
Signal 1 δ ≈ 7.3-7.5 ppm (m, 5H, Ar-H)δ ≈ 145 ppm (C)
Signal 2 δ ≈ 2.1 ppm (s, 6H, -CH₃)δ ≈ 128 ppm (CH)
Signal 3 δ ≈ 126 ppm (CH)
Signal 4 δ ≈ 70 ppm (C-Cl)
Signal 5 δ ≈ 33 ppm (CH₃)

Note: The chemical shifts are approximate values based on spectral data of closely related compounds.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality NMR spectra. The following are detailed methodologies for both ¹H and ¹³C NMR experiments.

Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • The NMR spectrometer is typically a 400 MHz instrument.

  • The sample is placed in the magnet, and the field is locked onto the deuterium signal of the CDCl₃.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • A standard one-pulse experiment is used to acquire the spectrum.

  • Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

  • The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

¹³C NMR Spectroscopy:

  • The experiment is performed on the same 400 MHz spectrometer, observing at a frequency of approximately 101 MHz for ¹³C.

  • The same sample and lock/shim conditions as the ¹H NMR experiment are used.

  • A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).

  • Key acquisition parameters include a spectral width of approximately 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

  • Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to a thousand) are required to obtain an adequate signal-to-noise ratio.

  • The FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, and baseline correction).

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

Comparative Analysis

¹H NMR Spectroscopy:

Proton NMR is a highly sensitive technique that provides a wealth of information about the proton environments within a molecule. For this compound, the ¹H NMR spectrum is relatively simple and informative.

  • Chemical Shift: The aromatic protons appear as a multiplet in the downfield region (≈ 7.3-7.5 ppm) due to the deshielding effect of the benzene ring current. The six equivalent methyl protons appear as a sharp singlet in the upfield region (≈ 2.1 ppm).

  • Integration: The relative integration of the signals (5:6) directly corresponds to the ratio of the number of aromatic protons to methyl protons, confirming the molecular structure.

  • Multiplicity: The multiplet for the aromatic protons arises from complex spin-spin coupling between the ortho, meta, and para protons. The methyl protons appear as a singlet because there are no adjacent protons to couple with.

¹³C NMR Spectroscopy:

Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), it offers a wider spectral dispersion, often leading to better resolution of individual signals.

  • Number of Signals: Due to molecular symmetry, this compound is expected to show five distinct signals in its proton-decoupled ¹³C NMR spectrum: the quaternary carbon attached to the chlorine, the quaternary ipso-carbon of the benzene ring, the ortho, meta, and para carbons (which may or may not be resolved depending on the spectrometer's resolution), and the two equivalent methyl carbons.

  • Chemical Shift: The chemical shifts provide insight into the electronic environment of each carbon. The carbon atom bonded to the electronegative chlorine atom is significantly deshielded and appears at a lower field (≈ 70 ppm). The aromatic carbons resonate in the typical range of 125-145 ppm, while the aliphatic methyl carbons are found in the upfield region (≈ 33 ppm).

  • Decoupling: ¹³C spectra are typically acquired with proton decoupling, which collapses the carbon-proton spin-spin coupling, resulting in a single sharp line for each unique carbon atom. This simplifies the spectrum and improves the signal-to-noise ratio.

Visualizing the Comparison

The following diagram illustrates the complementary information provided by ¹H and ¹³C NMR for the characterization of this compound.

NMR_Comparison cluster_molecule This compound cluster_1H_NMR ¹H NMR Analysis cluster_13C_NMR ¹³C NMR Analysis mol H_NMR ¹H NMR Spectrum mol->H_NMR C_NMR ¹³C NMR Spectrum mol->C_NMR H_info1 Proton Environments H_NMR->H_info1 H_info2 Integration (Proton Ratio) H_NMR->H_info2 H_info3 Spin-Spin Coupling (Connectivity) H_NMR->H_info3 C_info1 Carbon Backbone C_NMR->C_info1 C_info2 Number of Unique Carbons C_NMR->C_info2 C_info3 Hybridization & Functional Groups C_NMR->C_info3

Caption: Comparison of ¹H and ¹³C NMR for this compound characterization.

A Comparative Guide to Lewis Acids in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of a vast array of compounds, from commodity chemicals to complex pharmaceutical intermediates. The choice of catalyst, typically a Lewis acid, is critical to the success of the reaction, influencing yield, selectivity, and reaction conditions. This guide provides a comparative overview of commonly used Lewis acids in Friedel-Crafts alkylation, supported by established chemical principles and experimental methodologies.

Performance Comparison of Common Lewis Acids

The catalytic activity of a Lewis acid in Friedel-Crafts alkylation is directly related to its ability to generate a carbocation or a highly polarized complex from an alkyl halide, which then acts as the electrophile.[1] The most frequently employed Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂).[2]

While direct quantitative comparisons under identical conditions across a range of substrates are not always available in a single study, a qualitative and semi-quantitative understanding can be derived from the extensive body of chemical literature. The reactivity of these catalysts generally follows the order of their Lewis acidity.

Lewis AcidRelative AcidityTypical Reaction ConditionsKey Characteristics & Limitations
AlCl₃ Very StrongOften low temperatures (0 °C to RT)Highly active, promoting reaction with even less reactive alkyl halides. Can lead to polyalkylation and carbocation rearrangements.[3][4] Requires stoichiometric amounts in many cases.[4]
FeCl₃ StrongRoom temperature to moderate heatingA common and effective catalyst, sometimes offering milder reaction conditions than AlCl₃. Also prone to causing polyalkylation and rearrangements.[1]
BF₃ StrongOften used as a gas or in etherate formA versatile catalyst, but its gaseous nature can make it less convenient to handle than the metal halides.[5]
ZnCl₂ ModerateTypically requires higher temperaturesA milder Lewis acid, which can be advantageous in preventing side reactions with sensitive substrates. Generally less reactive than AlCl₃ or FeCl₃.[2]

Note: The optimal catalyst and conditions are highly dependent on the specific substrates being used. The information above provides a general guideline.

Mechanistic Overview

The Friedel-Crafts alkylation proceeds through a well-established multi-step mechanism. The Lewis acid catalyst plays a crucial role in the initial activation of the alkyl halide to generate the electrophile.

G cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Catalyst Regeneration R_X R-X Complex R-X---MXn R_X->Complex + LA MXn LA->Complex Carbocation R+ Complex->Carbocation Generates X_LA [MXn+1]- Arene Arene-H Arenium Arenium Ion (Sigma Complex) Arene->Arenium + R+ Alkylated_Arene Arene-R Arenium->Alkylated_Arene + [MXn+1]- HX H-X Regen_LA MXn

Figure 1. General mechanism of Friedel-Crafts alkylation.

Experimental Protocols

To provide a practical context for the comparison of Lewis acids, a general experimental workflow for catalyst screening and a representative experimental protocol are outlined below.

General Experimental Workflow for Catalyst Screening

A systematic approach is crucial when comparing the efficacy of different Lewis acids for a specific Friedel-Crafts alkylation. The following workflow illustrates the key steps involved.

G start Define Reaction: Aromatic Substrate + Alkylating Agent setup Prepare Parallel Reactions (Identical Conditions) start->setup add_LA Add Different Lewis Acid to Each Reaction (e.g., AlCl₃, FeCl₃, BF₃, ZnCl₂) setup->add_LA reaction Run Reactions under Controlled Temperature and Time add_LA->reaction workup Quench and Work-up All Reactions Identically reaction->workup analysis Analyze Products (GC, HPLC, NMR) workup->analysis compare Compare Yield, Selectivity, and Byproducts analysis->compare optimize Optimize with Best Catalyst compare->optimize

Figure 2. Workflow for comparing Lewis acid catalysts.

Representative Experimental Protocol: Alkylation of p-Di-t-butylbenzene

This protocol is adapted from established procedures for the Friedel-Crafts alkylation of an activated aromatic substrate.

Materials:

  • p-Di-t-butylbenzene

  • t-Butyl chloride

  • Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, the aromatic substrate (p-di-t-butylbenzene) is dissolved in the anhydrous solvent.

  • Cooling: The flask is cooled in an ice-water bath to 0-5 °C.

  • Catalyst Addition: The anhydrous Lewis acid is added portion-wise to the stirred solution. It is crucial to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Addition of Alkylating Agent: The alkylating agent (t-butyl chloride), dissolved in a small amount of the anhydrous solvent, is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: The reaction is quenched by carefully and slowly pouring the mixture over crushed ice. Concentrated hydrochloric acid may be added to dissolve any remaining metal salts.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation and Purification: The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and by determining its melting or boiling point.

Limitations and Considerations

Despite its utility, Friedel-Crafts alkylation has several limitations that researchers must consider:

  • Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[3] This can be mitigated by using a large excess of the aromatic substrate.

  • Carbocation Rearrangement: Primary and some secondary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products.[3]

  • Substrate Deactivation: Strongly deactivated aromatic rings (e.g., nitrobenzene) do not undergo Friedel-Crafts alkylation.[6]

  • Substrate Reactivity with Catalyst: Aromatic compounds with basic substituents (e.g., anilines) will react with the Lewis acid catalyst, deactivating it.[6]

Conclusion

The selection of a Lewis acid catalyst is a critical parameter in the design of a successful Friedel-Crafts alkylation. While strong Lewis acids like AlCl₃ and FeCl₃ are highly effective for a wide range of substrates, milder catalysts such as ZnCl₂ may be preferable for more sensitive molecules where side reactions are a concern. A systematic screening of catalysts and reaction conditions, as outlined in this guide, is the most effective approach to optimizing the synthesis of a desired alkylated aromatic compound. The development of more environmentally benign and recyclable catalysts continues to be an active area of research, promising to further enhance the utility of this classic and powerful reaction.

References

Tertiary Alkyl Halides Exhibit Markedly Higher Reactivity in SN1 Reactions Compared to Secondary Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data demonstrates that tertiary alkyl halides undergo SN1 (Substitution Nucleophilic Unimolecular) reactions at significantly faster rates than secondary alkyl halides. This pronounced difference in reactivity is primarily attributed to the greater stability of the tertiary carbocation intermediate formed during the rate-determining step of the reaction.

The core of the SN1 mechanism involves the spontaneous dissociation of the alkyl halide to form a carbocation and a halide ion. The stability of this carbocation intermediate is the principal factor governing the reaction rate. Tertiary carbocations, with three alkyl groups attached to the positively charged carbon, are stabilized to a much greater extent than secondary carbocations, which have only two alkyl groups. This stabilization arises from the electron-donating inductive effects and hyperconjugation of the alkyl groups, which delocalize the positive charge and lower the energy of the intermediate.

Comparative Solvolysis Rates: Experimental Data

A seminal study in the field of organic chemistry, investigating the solvolysis of various alkyl bromides in 80% aqueous ethanol at 25°C, provides clear quantitative evidence for the superior reactivity of tertiary alkyl halides. The data, summarized in the table below, reveals a dramatic increase in the reaction rate with increasing substitution at the alpha-carbon.

Alkyl BromideStructureClassificationRelative Rate
Methyl bromideCH₃BrMethyl1
Ethyl bromideCH₃CH₂BrPrimary2
Isopropyl bromide(CH₃)₂CHBrSecondary43
tert-Butyl bromide(CH₃)₃CBrTertiary1,200,000

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.

As the data illustrates, tert-butyl bromide, a tertiary alkyl halide, reacts 1.2 million times faster than methyl bromide and over 27,000 times faster than isopropyl bromide, its secondary counterpart. This vast difference underscores the profound impact of carbocation stability on the kinetics of SN1 reactions.

Experimental Protocol: Determination of Solvolysis Rates

The relative rates of SN1 solvolysis can be determined by monitoring the production of the acid byproduct (HBr or HCl) over time. A common method involves a titration procedure, as outlined below for the solvolysis of a tertiary alkyl halide like tert-butyl chloride.

Objective: To measure the rate of solvolysis of tert-butyl chloride in a mixed solvent system (e.g., 50:50 isopropanol/water) by monitoring the production of HCl.

Materials:

  • tert-Butyl chloride

  • Isopropanol

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Bromothymol blue indicator

Procedure:

  • Prepare the 50:50 (v/v) isopropanol/water solvent mixture.

  • In a flask, combine a known volume of the solvent mixture and a few drops of bromothymol blue indicator.

  • Add a small, precise volume of the standardized NaOH solution. The solution should turn blue.

  • Initiate the reaction by adding a known quantity of tert-butyl chloride to the flask and start a timer.

  • The solvolysis of tert-butyl chloride will produce HCl, which will neutralize the NaOH.

  • Record the time it takes for the indicator to change from blue to yellow/green, signifying the consumption of the initial aliquot of NaOH.

  • Immediately add another precise volume of the NaOH solution, and the solution will turn blue again.

  • Continue this process, recording the time for each color change, for several aliquots of NaOH.

  • The rate of the reaction can be determined by plotting the concentration of the alkyl halide versus time. For a first-order reaction, a plot of ln[Alkyl Halide] versus time will yield a straight line, the slope of which is the negative of the rate constant (k).

A similar procedure can be followed for a secondary alkyl halide, such as isopropyl chloride, to allow for a direct comparison of their reaction rates under identical conditions.

Mechanistic Visualization

The SN1 reaction mechanism and the underlying reason for the observed reactivity differences can be visualized through the following logical relationship diagram.

SN1_Reactivity Tert_RX R₃C-X Tert_Carbocation R₃C⁺ (Tertiary Carbocation) More Stable Tert_RX->Tert_Carbocation Slow (Rate-Determining) Tert_Product R₃C-Nu Tert_Carbocation->Tert_Product Fast + Nu⁻ Sec_Carbocation R₂HC⁺ (Secondary Carbocation) Less Stable Sec_RX R₂HC-X Sec_RX->Sec_Carbocation Very Slow Sec_Product R₂HC-Nu Sec_Carbocation->Sec_Product Fast + Nu⁻

A Comparative Guide to the Reactivity of Aromatic Substrates with (1-Chloro-1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various aromatic substrates in Friedel-Crafts alkylation with (1-Chloro-1-methylethyl)benzene, also known as cumyl chloride. The information presented herein is supported by established principles of organic chemistry and illustrative experimental data.

Introduction to Aromatic Substrate Reactivity

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. The reactivity of the aromatic substrate in this electrophilic aromatic substitution reaction is critically influenced by the nature of the substituents already present on the benzene ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the aromatic ring, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, leading to a slower reaction.

This compound serves as a source of the cumyl carbocation, a tertiary carbocation that acts as the electrophile in this reaction. The stability of this carbocation facilitates the alkylation process.

Quantitative Comparison of Aromatic Substrate Reactivity

The following table summarizes the expected relative reactivity of common aromatic substrates compared to benzene.

Aromatic SubstrateSubstituentElectronic Effect of SubstituentExpected Relative Rate (k/k_benzene)
Anisole-OCH₃Strong Electron-Donating (Activating)> 100
Toluene-CH₃Weak Electron-Donating (Activating)~25
Benzene-HReference1
Chlorobenzene-ClWeak Electron-Withdrawing (Deactivating)~0.03

Note: The relative rates are approximate values based on general principles of electrophilic aromatic substitution and may vary depending on specific reaction conditions.

Experimental Protocol: Competitive Alkylation of Benzene and Toluene

This section outlines a detailed methodology for a representative competitive Friedel-Crafts alkylation experiment to determine the relative reactivity of benzene and toluene with this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anhydrous Benzene

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a septum

  • Syringes

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: A dry 25 mL round-bottom flask equipped with a magnetic stir bar is charged with anhydrous aluminum chloride (0.1 g, 0.75 mmol) and anhydrous dichloromethane (10 mL). The flask is cooled in an ice bath.

  • Addition of Aromatic Substrates: An equimolar mixture of anhydrous benzene (5 mL) and anhydrous toluene (5 mL) is added to the cooled suspension of the catalyst.

  • Addition of Alkylating Agent: this compound (0.5 mL, a limiting reagent) is slowly added dropwise to the stirred reaction mixture over a period of 5 minutes.

  • Reaction: The reaction mixture is stirred in the ice bath for 30 minutes.

  • Quenching: The reaction is quenched by the slow addition of 10 mL of cold water.

  • Extraction: The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL), and then dried over anhydrous sodium sulfate.

  • Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the relative amounts of cumylbenzene and cymene isomers (the products of benzene and toluene alkylation, respectively).

Data Analysis:

The relative reactivity (k_toluene / k_benzene) is calculated from the ratio of the products formed, taking into account the initial molar ratio of the reactants.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Friedel-Crafts alkylation of an aromatic ring with this compound.

Reaction_Mechanism cluster_step1 Step 1: Formation of the Cumyl Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Catalyst Regeneration CumylChloride This compound CarbocationComplex Cumyl Carbocation + [AlCl₄]⁻ CumylChloride->CarbocationComplex Reaction with AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AromaticRing Aromatic Substrate SigmaComplex Arenium Ion Intermediate (Sigma Complex) AromaticRing->SigmaComplex Attack by π-electrons Carbocation Cumyl Carbocation Carbocation->SigmaComplex SigmaComplex2 Arenium Ion Intermediate Product Alkylated Aromatic Product SigmaComplex2->Product Loss of H⁺ AlCl4- [AlCl₄]⁻ HCl HCl AlCl4-->HCl RegenAlCl3 AlCl₃ AlCl4-->RegenAlCl3

Caption: Mechanism of Friedel-Crafts Alkylation.

Experimental Workflow

The following diagram outlines the key steps in the competitive alkylation experiment.

Experimental_Workflow Start Start Setup Reaction Setup: - Dry round-bottom flask - AlCl₃ in CH₂Cl₂ - Ice bath Start->Setup AddSubstrates Add Aromatic Substrates: - Equimolar Benzene and Toluene Setup->AddSubstrates AddAlkylatingAgent Add this compound (Limiting Reagent) AddSubstrates->AddAlkylatingAgent React Stir in Ice Bath (30 minutes) AddAlkylatingAgent->React Quench Quench with Cold Water React->Quench Extract Extract Organic Layer Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Analyze Analyze by Gas Chromatography (GC) Dry->Analyze End End Analyze->End

Caption: Workflow for Competitive Alkylation.

Kinetic Showdown: A Comparative Guide to Friedel-Crafts Reactions with Tertiary Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of Friedel-Crafts reactions is paramount for optimizing reaction conditions and achieving desired product outcomes. This guide provides a comparative analysis of the kinetic studies of Friedel-Crafts alkylation using tertiary alkyl halides, supported by experimental data and detailed protocols.

The Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds, exhibits distinct kinetic profiles when employing tertiary alkyl halides.[1] Unlike their primary and secondary counterparts, tertiary halides readily form stable carbocations, significantly influencing the reaction mechanism and rate.[2][3] This guide delves into the quantitative aspects of these reactions, offering a clear comparison for researchers seeking to harness their synthetic potential.

Unveiling the Kinetics: A Data-Driven Comparison

A key study by DeHaan et al. provides valuable kinetic data for the tert-butylation of benzene and toluene with tert-butyl chloride in a nitromethane solution, catalyzed by aluminum chloride (AlCl₃).[4] The reaction proceeds smoothly and homogeneously under these conditions.[4] The data, summarized in the table below, reveals crucial insights into the reaction's nature.

Aromatic SubstrateTemperature (°C)Rate Constant (k)Notes
Benzene-15Pseudo-first-orderReaction completion in 8-17 minutes.[4]
Toluene-15Pseudo-first-orderReaction completion in 8-17 minutes.[4]

Table 1: Comparative Kinetic Data for the Tert-Butylation of Benzene and Toluene.[4]

The study highlights that the reaction follows pseudo-first-order kinetics, with the isomer distribution remaining nearly constant throughout the reaction, indicating that disproportionation and isomerization are minimal at the reaction temperature.[4] Notably, the reaction with benzene was complicated by the formation of di-tert-butylbenzene, even with a large excess of benzene.[4]

The Mechanism at Play: A Logical Workflow

The generally accepted mechanism for the Friedel-Crafts alkylation with a tertiary alkyl halide involves the formation of a stable tertiary carbocation as the key electrophile. This process can be visualized as a clear, sequential workflow.

Friedel_Crafts_Tertiary_Alkylation R3CX Tertiary Alkyl Halide (R₃CX) Carbocation Tertiary Carbocation (R₃C⁺) + [AlCl₃X]⁻ R3CX->Carbocation Activation AlCl3 Lewis Acid (AlCl₃) AlCl3->Carbocation SigmaComplex Arenium Ion (σ-complex) Carbocation->SigmaComplex Arene Aromatic Ring (Arene) Arene->SigmaComplex Electrophilic Attack Product Alkylated Arene SigmaComplex->Product Deprotonation HCl HCl SigmaComplex->HCl Regen_AlCl3 Regenerated AlCl₃ HCl->Regen_AlCl3

Figure 1: Mechanism of Friedel-Crafts Alkylation with a Tertiary Alkyl Halide.

This diagram illustrates the initial activation of the tertiary alkyl halide by the Lewis acid to form a stable tertiary carbocation. This electrophile is then attacked by the aromatic ring, leading to the formation of a resonance-stabilized arenium ion (σ-complex). Subsequent deprotonation regenerates the aromaticity of the ring and releases the alkylated product and the catalyst.

Experimental Corner: Protocols for Kinetic Investigation

Reproducible kinetic studies demand meticulous experimental procedures. Below are detailed protocols for the synthesis of tert-butylated aromatic compounds, which can be adapted for kinetic analysis by systematic variation of parameters and monitoring of reaction progress over time.

Synthesis of p-di-tert-butylbenzene[2]

Materials:

  • tert-butylbenzene

  • tert-butyl chloride

  • Anhydrous aluminum chloride

  • Ice

  • Sodium chloride

  • Diethyl ether

  • Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

  • In a 5 mL conical vial equipped with a spin vane, combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene.

  • Cool the mixture in an ice/sodium chloride bath.

  • Carefully add 0.05 grams of anhydrous aluminum chloride to the chilled and stirred reaction mixture in three portions. Stir for 5 minutes after each addition.

  • After the final addition, remove the reaction flask from the ice bath.

  • To the reaction mixture, add 1 mL of ice-cold water and 2 mL of diethyl ether.

  • Gently swirl and separate the ether layer.

  • Extract the aqueous layer twice more with 1 mL portions of diethyl ether.

  • Combine the ether layers and dry them over an anhydrous drying agent.

  • Filter the dried organic layer and evaporate the solvent to obtain the product.

Alternative Synthesis using tert-butyl alcohol and Sulfuric Acid[5]

Materials:

  • 1,4-dimethoxybenzene

  • tert-butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • In a 125-mL Erlenmeyer flask, combine 1.0 g of 1,4-dimethoxybenzene, 2.0 mL of t-butyl alcohol, and 3.0 mL of glacial acetic acid.

  • Cool the flask in an ice bath.

  • Separately, cool approximately 4.0 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add the cold concentrated sulfuric acid dropwise to the cooled reaction mixture with swirling. Maintain the reaction in the ice bath.

  • After the addition is complete, allow the reaction to proceed, monitoring its progress for kinetic analysis.

Visualizing the Workflow: From Reactants to Data

The process of conducting a kinetic study for a Friedel-Crafts reaction can be systematically outlined. This workflow ensures that all critical steps are followed, from initial setup to final data analysis.

Kinetic_Study_Workflow Setup Reaction Setup (Reactants, Solvent, Catalyst) TempControl Temperature Control (e.g., Ice Bath) Setup->TempControl Initiation Reaction Initiation (Addition of Catalyst/Alkyl Halide) TempControl->Initiation Sampling Aliquoting at Time Intervals Initiation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Product Analysis (e.g., GC, NMR) Quenching->Analysis Data Data Analysis (Concentration vs. Time) Analysis->Data Kinetics Determination of Rate Law and Rate Constants Data->Kinetics

Figure 2: General Workflow for a Kinetic Study of a Friedel-Crafts Reaction.

This workflow diagram provides a clear, step-by-step guide for researchers embarking on kinetic studies of Friedel-Crafts reactions. By following a standardized protocol, reliable and comparable data can be generated, contributing to a deeper understanding of these fundamental organic transformations.

References

A Spectroscopic Showdown: Unraveling the Isomers of (1-Chloro-1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this guide, we provide a detailed spectroscopic comparison of (1-Chloro-1-methylethyl)benzene and two of its structural isomers: 1-chloro-4-ethylbenzene and 2-chloro-1,3-dimethylbenzene. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we highlight the distinguishing spectral features that arise from their unique atomic arrangements.

This comparative analysis is designed to serve as a practical reference for the identification and differentiation of these chlorinated aromatic hydrocarbons. The subtle shifts in chemical environments, vibrational modes, and fragmentation patterns detailed herein provide a clear roadmap for characterizing these and similar compounds in a laboratory setting.

At a Glance: Isomeric Structures

The three compounds under investigation, while sharing the same elemental composition in the case of the dimethylated isomer, exhibit distinct structural features. This compound features a tertiary benzylic chloride. In contrast, 1-chloro-4-ethylbenzene is a primary aromatic chloride with an ethyl substituent in the para position. 2-chloro-1,3-dimethylbenzene presents a chlorinated toluene derivative with methyl groups in the ortho and meta positions relative to the chlorine atom. These structural variations give rise to unique spectroscopic fingerprints.

G Isomeric Relationship of this compound and its Isomers cluster_isomers Structural Isomers A This compound B 1-Chloro-4-ethylbenzene A->B Positional Isomerism (Side Chain vs. Ring Substitution) C 2-Chloro-1,3-dimethylbenzene A->C Structural Isomerism B->C Positional Isomerism (Ring Substitution Pattern) G General Workflow for Spectroscopic Identification A Sample Preparation B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C) A->D E Data Analysis and Interpretation B->E C->E D->E F Structure Elucidation E->F

Safety Operating Guide

Proper Disposal of (1-Chloro-1-methylethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of (1-Chloro-1-methylethyl)benzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound (CAS No. 934-53-2), a halogenated organic compound. Following these procedures will help you maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling

This compound is a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Therefore, strict safety measures are necessary during its handling and disposal.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical splash goggles and a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Operations Plan

The proper disposal of this compound is a multi-step process that requires careful attention to detail and adherence to regulatory guidelines. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.

Step 1: Waste Characterization and Segregation

This compound is classified as a halogenated organic waste. It should be collected separately from all other waste streams, particularly non-halogenated organic solvents. This segregation is critical for proper disposal and helps to minimize disposal costs.

Based on its properties, this compound should be classified as a hazardous waste. Its GHS classification indicates it causes severe skin burns and eye damage, which aligns with the characteristics of a corrosive hazardous waste.[1][2] While its flashpoint of 73°C (163.4°F) is above the 60°C (140°F) threshold for an ignitable (D001) hazardous waste, its corrosive nature warrants a D002 classification.[3]

Step 2: Waste Accumulation and Labeling

  • Container Selection: Collect waste this compound in a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure screw-top cap.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Corrosive," "Halogenated Organic Waste"). The accumulation start date must also be clearly marked on the label.

Step 3: Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of the operator of the process generating the waste. Ensure the storage area is well-ventilated and away from incompatible materials.

Step 4: Arranging for Disposal

Once the waste container is full, or if the accumulation time limit set by your institution is reached, arrange for its disposal through your organization's EHS department. They will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal, which is typically incineration for halogenated organic wastes.

Quantitative Data Summary

PropertyValue
Chemical Name This compound
CAS Number 934-53-2
Molecular Formula C9H11Cl
Flash Point 73°C (163.4°F)[3]
GHS Hazard Statements H227: Combustible liquidH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[1]
EPA Hazardous Waste Code D002 (Corrosive)

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow start Handling of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Splash goggles & face shield - Lab coat start->ppe Always spill Spill Occurs start->spill waste_generation Generation of Waste (Unused or Contaminated) ppe->waste_generation cleanup Follow Spill Cleanup Protocol spill->cleanup container Collect in Labeled, Compatible Container cleanup->container segregate Segregate as Halogenated Organic Waste waste_generation->segregate segregate->container storage Store in Satellite Accumulation Area container->storage disposal_request Request Disposal via EHS storage->disposal_request Container Full or Time Limit Reached final_disposal Licensed Hazardous Waste Contractor Disposal disposal_request->final_disposal

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.